5-Propyl-1H-Pyrazol-3-Amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYBQUHJRIMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624065 | |
| Record name | 5-Propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126748-58-1 | |
| Record name | 5-Propyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential therapeutic applications based on the biological activities of structurally related molecules. The information presented herein is intended to support researchers and drug development professionals in their work with this versatile chemical scaffold.
Chemical Properties
This compound, also known as 3-amino-5-propylpyrazole, is a small molecule with the chemical formula C₆H₁₁N₃. Below is a summary of its key chemical identifiers and properties.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-5-propylpyrazole, 5-Propyl-1H-pyrazol-3-ylamine, 3-Propyl-1H-pyrazol-5-amine | [1] |
| CAS Number | 126748-58-1 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| Melting Point | 37-40 °C | |
| Boiling Point | 316.8 °C at 760 mmHg (predicted) | |
| pKa (predicted) | 15.76 ± 0.10 | |
| LogP (predicted) | 1.1 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydrazine, a common and versatile method for preparing 5-aminopyrazoles.[2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[3][4]
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the propyl chain protons, the pyrazole ring proton, and the amine protons. The ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine and the pyrazole ring, and C-H stretches of the propyl group.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activity of this compound are limited in the readily available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound have recently been investigated as potent and selective inhibitors of key signaling proteins, suggesting potential therapeutic applications for compounds based on this core structure.
Histone Deacetylase 6 (HDAC6) Inhibition
A recent study published in the Journal of Medicinal Chemistry described a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of Histone Deacetylase 6 (HDAC6).[6][7] One of the lead compounds demonstrated significant therapeutic efficacy in a mouse model of acute liver injury.[6]
Signaling Pathway:
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes, including protein folding and degradation, cell migration, and inflammation. Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Figure 2: Simplified signaling pathway of HDAC6 inhibition.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
Another area of interest is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. A recent publication detailed the discovery of 1H-pyrazol-3-amine derivatives as novel, selective, and orally available RIPK1 inhibitors for the treatment of inflammatory diseases.[8][9]
Signaling Pathway:
RIPK1 is a crucial kinase in the tumor necrosis factor (TNF) signaling pathway. Under certain conditions, RIPK1 activation can lead to the formation of the necrosome, a protein complex that executes necroptotic cell death, contributing to inflammation.
Figure 3: Simplified RIPK1-mediated necroptosis pathway.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the demonstrated biological activities of its derivatives, particularly as inhibitors of HDAC6 and RIPK1, highlight its potential for the development of novel therapeutics for a range of diseases, including inflammatory conditions and liver injury. This guide provides a foundational resource for researchers to synthesize, purify, and further investigate the therapeutic potential of this promising pyrazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine (CAS: 126748-58-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a scaffold for developing targeted therapeutics.
Core Compound Data
| Property | Value | Source |
| CAS Number | 126748-58-1 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-5-n-propyl-1H-pyrazole, 5-Propyl-1H-pyrazol-3-ylamine | [1] |
| Boiling Point | 316.8 °C at 760 mmHg (Computed) | [2] |
| Melting Point | 37-40 °C (Computed) | N/A |
| Density | 1.111 g/cm³ (Computed) | N/A |
| XLogP3 | 1.1 | [1] |
Synthesis
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3][4] For this compound, the logical precursors would be 3-oxohexanenitrile and hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.[3][4][5]
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for neutralization, if necessary)
-
Sodium bicarbonate (for neutralization, if necessary)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Extraction: The residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is evaporated under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel.
Synthesis Workflow
Spectral Data
-
¹H NMR: Protons of the propyl group would appear in the aliphatic region (approx. 0.9-2.6 ppm). The pyrazole ring proton would be a singlet in the aromatic region. The amine protons would appear as a broad singlet, and its chemical shift would be solvent-dependent. The NH proton of the pyrazole ring would also be a broad singlet.
-
¹³C NMR: Signals corresponding to the three carbons of the propyl group and the three carbons of the pyrazole ring would be observed.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region) and the pyrazole NH. C-N stretching and N-H bending vibrations would also be present.[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.17 g/mol ).
Biological Activity and Applications in Drug Development
Derivatives of this compound have emerged as promising scaffolds in the development of inhibitors for key therapeutic targets, particularly in the fields of oncology and inflammatory diseases.
HDAC6 Inhibition
A derivative of this compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a highly potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[7] This compound demonstrated significant anti-necroptotic and anti-inflammatory activity, suggesting its potential for the treatment of acute liver injury.[7]
HDAC6 Signaling Pathway
RIPK1 Inhibition
Derivatives of 1H-pyrazol-3-amine have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[8] RIPK1 is a crucial mediator of necroptosis and inflammation, making it an attractive target for inflammatory diseases. A prioritized compound from this class showed low nanomolar activity against RIPK1 and demonstrated therapeutic effects in in vivo models of inflammatory disease.[8]
RIPK1 Signaling Pathway
Experimental Protocols for Biological Assays
In Vitro HDAC6 Inhibition Assay (General Protocol)
This protocol is based on commercially available HDAC activity assay kits and literature reports on pyrazole-based HDAC inhibitors.[9][10]
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in assay buffer.
-
Enzyme Reaction: To the wells of a 96-well plate, add the HDAC6 enzyme, assay buffer, and the test compound or controls.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a standard method for assessing the inhibitory activity of compounds against kinases.[11][12]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., GSK2982772)
-
384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the RIPK1 enzyme and the test compound or controls.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
ADP to ATP Conversion: Convert the ADP generated during the kinase reaction to ATP by adding the Kinase Detection Reagent.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from necroptotic cell death.[11]
Materials:
-
HT-29 or other suitable cell line
-
Cell culture medium and supplements
-
TNF-α
-
Smac mimetic
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound derivative (test compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear or white-walled cell culture plates
-
Plate reader for luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified pre-incubation time.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to untreated and vehicle-treated controls. Calculate the EC₅₀ value.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of HDAC6 and RIPK1, two clinically relevant targets in cancer and inflammatory diseases. The synthetic accessibility of this scaffold, combined with the potent and selective activity of its derivatives, makes it a highly attractive starting point for the development of novel therapeutics. Further research into the synthesis of diverse libraries based on this core and their evaluation in a broader range of biological assays is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 5-Propyl-1H-Pyrazol-3-Amine. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field.
Chemical Structure and Properties
IUPAC Name: this compound[1] Molecular Formula: C₆H₁₁N₃[1] Molecular Weight: 125.17 g/mol [1] CAS Number: 126748-58-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous 3-amino-5-alkyl-pyrazoles and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | s | 1H | C4-H |
| ~4.8 (broad) | s | 2H | -NH₂ |
| ~2.4 | t | 2H | -CH₂-CH₂CH₃ |
| ~1.6 | sextet | 2H | -CH₂-CH₂CH₃ |
| ~0.9 | t | 3H | -CH₂CH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C3 |
| ~148 | C5 |
| ~90 | C4 |
| ~28 | -CH₂-CH₂CH₃ |
| ~23 | -CH₂-CH₂CH₃ |
| ~14 | -CH₂CH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 125 | [M]⁺ (Molecular Ion) |
| 110 | [M - CH₃]⁺ |
| 96 | [M - C₂H₅]⁺ |
| 82 | [M - C₃H₇]⁺ or pyrazole ring fragmentation |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 3200-3100 | Medium | N-H stretch (pyrazole) |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1640 | Strong | N-H bend (amine) |
| ~1590 | Medium | C=N stretch (pyrazole ring) |
| ~1500 | Medium | C=C stretch (pyrazole ring) |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2][3]
-
If the sample contains particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.[4][5]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[4][5]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[5]
-
The detector records the abundance of each ion, generating a mass spectrum.[6]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone, methylene chloride).[7]
-
Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[7][8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]
Data Acquisition (FTIR):
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for Mass Spectrometry.
Caption: General workflow for IR spectroscopy.
References
- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. theory.labster.com [theory.labster.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the molecular structure and properties of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound with potential applications in medicinal chemistry.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4] |
| Molecular Weight | 125.17 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 126748-58-1 | [1][2][3][4] |
| Canonical SMILES | CCCC1=CC(=NN1)N | [5] |
| InChIKey | SNRYBQUHJRIMJO-UHFFFAOYSA-N | [1][3][5] |
| Boiling Point | 316.8°C at 760 mmHg | [6] |
| Topological Polar Surface Area | 54.7 Ų | [1][2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which dictates the molecule's reactivity and interaction with biological targets.
This technical summary provides foundational data for this compound, serving as a critical resource for further research and development activities. The provided information on its molecular weight and structure is essential for experimental design, computational modeling, and the synthesis of novel derivatives.
References
- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 126748-58-1 CAS MSDS (1H-Pyrazol-3-amine,5-propyl-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS # 126748-58-1, 3-Propyl-1H-Pyrazol-5-Amine: more information. [chemblink.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
An In-depth Technical Guide to the Synthesis of 5-Propyl-1H-Pyrazol-3-Amine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes, experimental methodologies, and quantitative data for the preparation of 5-Propyl-1H-Pyrazol-3-Amine. The focus is on the most prevalent and versatile starting materials, offering a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a valuable heterocyclic building block in the synthesis of various pharmacologically active compounds. The pyrazole scaffold is a common feature in numerous approved drugs, and the presence of an amino group at the 3-position and a propyl group at the 5-position offers key points for further functionalization. The most direct and widely employed method for the synthesis of this class of compounds is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] This guide will detail the synthesis of the requisite starting materials and the final cyclization step.
Primary Synthetic Pathway
The principal and most efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-oxohexanenitrile. The second step is the cyclization of this β-ketonitrile with hydrazine to yield the target pyrazole.
References
Biological Activity of 5-Propyl-1H-Pyrazol-3-Amine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the biological activity of 5-Propyl-1H-Pyrazol-3-Amine. This document, therefore, provides a comprehensive overview of the known biological activities of the broader pyrazole and 5-aminopyrazole chemical classes to infer the potential therapeutic areas for the target compound. All data and protocols presented herein are based on structurally related compounds and should be considered as a guide for future research on this compound.
Introduction
Pyrazoles are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole nucleus is a key structural motif in several approved drugs, highlighting its importance as a pharmacologically active scaffold.[5] Modifications to the pyrazole ring system can lead to a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[4][6] The 5-aminopyrazole (5AP) moiety, in particular, has been extensively studied for its potential in interfering with inflammation, oxidative stress, and tumorigenesis.[4]
This technical guide aims to consolidate the potential biological activities of this compound by examining the established activities of structurally similar pyrazole derivatives.
Potential Biological Activities
Based on the activities of related pyrazole compounds, this compound could potentially exhibit the following biological effects:
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties.[7] Some pyrazole-containing compounds have demonstrated potent anti-inflammatory effects, comparable to standard drugs like indomethacin and diclofenac.[7] The proposed mechanisms of action for the anti-inflammatory effects of pyrazoles include:
-
Inhibition of Pro-inflammatory Enzymes: Pyrazoles can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[3]
-
Suppression of Pro-inflammatory Cytokines: These compounds may modulate the expression and release of cytokines like TNF-α, IL-1β, and IL-6.[3]
-
Inhibition of NF-κB Activation: Pyrazoles have the potential to block the activation of the transcription factor NF-κB, which would in turn reduce the expression of genes that promote inflammation.[3]
A series of 1H-pyrazol-3-amine derivatives have been identified as potent and selective inhibitors of Receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[8]
Anticancer Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer properties.[2][6] 5-aminopyrazoles, in particular, have shown promise as anti-proliferative agents against various cancer cell lines, including breast cancer.[2][4] The anticancer activity of pyrazole derivatives can be attributed to several mechanisms, such as:
-
Induction of Apoptosis: Some 5-aminopyrazoles have been shown to induce programmed cell death (apoptosis) in cancer cells, confirmed by DNA fragmentation and caspase activation.[9]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing the proliferation of cancer cells.[10]
-
Inhibition of Tubulin Polymerization: Certain pyrazole derivatives can inhibit the formation of microtubules, which are essential for cell division.[10]
-
Kinase Inhibition: The pyrazole scaffold is a privileged structure for the development of kinase inhibitors, which are a major class of anticancer drugs.[11]
Antimicrobial Activity
The pyrazole nucleus is a constituent of some antimicrobial drugs, and many synthetic pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[6][12][13] Some 5-functionalized pyrazoles have demonstrated moderate activity against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus species, and Mycobacterium tuberculosis.[14]
Quantitative Data from Structurally Related Compounds
While no specific quantitative data exists for this compound, the following table summarizes the activity of some related pyrazole derivatives to provide a reference for potential potency.
| Compound Class | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| 1H-Pyrazol-3-amine derivatives | RIPK1 Inhibition | In vitro kinase assay | Low nanomolar activity | [8] |
| 5-Aminopyrazole derivatives | Anticancer | MTT assay (MDA-MB-231 cells) | Low micromolar concentration | [10] |
| Pyrazole derivatives | Anti-inflammatory (LOX inhibition) | In vitro enzyme assay | 80 µM | [15] |
| 5-Functionalized pyrazoles | Antibacterial (MDR Staphylococcus) | Broth microdilution | 32-64 µg/mL | [14] |
Experimental Protocols for Biological Evaluation
The following are generalized experimental protocols that can be adapted to evaluate the potential biological activities of this compound.
In Vitro Anti-inflammatory Assay (COX Inhibition)
-
Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing co-factors like hematin and glutathione.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Add the assay buffer, enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to a 96-well plate.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a set time.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Measure the oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Bacterial Strain: Use a standardized bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Logical Relationships
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of this compound.
Conclusion
While specific biological data for this compound is currently unavailable, the extensive research on the pyrazole and 5-aminopyrazole scaffolds strongly suggests its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The information and protocols provided in this guide offer a solid foundation for initiating the biological evaluation of this promising molecule. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. ijcps.nknpub.com [ijcps.nknpub.com]
- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 14. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Propyl-1H-Pyrazol-3-Amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Propyl-1H-Pyrazol-3-Amine and its derivatives have emerged as a promising class of molecules with a wide range of therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound class. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The inherent chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutic agents.[1] The 3-amino-5-substituted pyrazole core, in particular, has been identified as a key pharmacophore in a multitude of kinase inhibitors and other targeted therapies.[2][3] The propyl substituent at the 5-position offers a lipophilic handle that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties. This guide will delve into the specifics of this compound, exploring its synthesis and the derivatization strategies that have led to the discovery of potent modulators of key biological pathways.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core typically proceeds via the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. This versatile reaction allows for the introduction of various substituents on the pyrazole ring.
Synthesis of the Core Scaffold: this compound
A common and efficient method for the synthesis of this compound involves the cyclization of 3-oxohexanenitrile with hydrazine hydrate.
Experimental Protocol:
-
Materials: 3-oxohexanenitrile, Hydrazine hydrate, Ethanol.
-
Procedure:
-
To a solution of 3-oxohexanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield this compound.
-
Synthesis of N-Substituted Derivatives
The amino group at the 3-position of the pyrazole ring serves as a versatile handle for further derivatization, most commonly through acylation or coupling reactions to introduce a wide range of substituents.
Experimental Protocol for N-Acylation:
-
Materials: this compound, desired acyl chloride or carboxylic acid, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise. If starting from a carboxylic acid, a coupling agent such as HATU or EDC will be required.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
-
Chemical and Physical Properties
The fundamental properties of the core compound are essential for its handling and derivatization.
| Property | Value | Reference |
| Molecular Formula | C6H11N3 | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 126748-58-1 | [4] |
| Computed Properties | ||
| XLogP3 | 1.1 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in several therapeutic areas, primarily as kinase inhibitors for the treatment of cancer and inflammatory diseases.
Anticancer Activity
The 3-aminopyrazole scaffold is a well-established hinge-binding motif for many protein kinases. Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer progression.
Table of Biological Activity of 3-Amino-5-substituted-Pyrazole Derivatives (as illustrative examples):
| Compound Reference | Target Kinase(s) | Cell Line | IC50/GI50 (µM) | Therapeutic Area | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | - | 0.0034, 0.0022, 0.0035 | Cancer, Inflammation | [5] |
| Compound 11b | JAK1, JAK2, JAK3 | HEL, K562 | 0.35, 0.37 | Cancer | [5] |
| Compound A8 | JAK2 | - | 0.005 | Myeloproliferative Neoplasms | [6] |
| Compound 8t | FLT3, CDK2, CDK4 | MV4-11 | 0.00122 | Acute Myeloid Leukemia | [7] |
| Compound 8a | JNK3 | - | 0.227 | Neurodegenerative Diseases | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. The modulation of inflammatory signaling pathways by this compound derivatives represents a promising therapeutic strategy. Key pathways targeted include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways.
Signaling Pathways and Mechanisms of Action
To visualize the role of this compound derivatives in key cellular processes, the following diagrams illustrate their inhibitory action on the JAK/STAT and NF-κB signaling pathways.
Caption: Inhibition of the JAK/STAT signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflows
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Drug discovery workflow for derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The synthetic accessibility of the 3-aminopyrazole core allows for extensive structure-activity relationship studies, leading to the identification of highly potent and selective inhibitors of key signaling pathways. Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles, enhanced selectivity, and novel mechanisms of action. The continued exploration of this chemical space holds great promise for the discovery of next-generation targeted therapies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Medicinal Chemistry Applications of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propyl-1H-pyrazol-3-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of its role in the development of therapeutics targeting critical signaling pathways implicated in oncology and inflammatory diseases. We will cover its synthesis, structure-activity relationships, and its utility in targeting key kinases such as RET, Tropomyosin Receptor Kinase (Trk), and Aurora kinases. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to form key interactions with biological targets. The 3-aminopyrazole moiety, in particular, serves as an excellent pharmacophore, with the amino group acting as a crucial hydrogen bond donor. Substitution at the 5-position of the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a valuable synthon for creating targeted therapies, especially in the realm of kinase inhibition.
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-3-aminopyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-ketonitrile with hydrazine. For the synthesis of this compound, the key starting materials are 3-oxohexanenitrile and hydrazine hydrate.
General Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of this compound.
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 3-oxohexanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Medicinal Chemistry Applications: Kinase Inhibition
This compound is a key building block for the synthesis of ATP-competitive kinase inhibitors. The 3-amino group typically forms a crucial hydrogen bond interaction with the hinge region of the kinase, while the 5-propyl group can be oriented towards the solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.
RET Kinase Inhibition
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the normal development of several tissues. However, aberrant activation of RET through mutations or fusions is a known driver of various cancers, including non-small cell lung cancer and medullary thyroid cancer.
A derivative of this compound has been incorporated into a potent RET inhibitor. The synthesis involves the amide coupling of this compound with a substituted pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.
Experimental Protocol: Synthesis of a RET Inhibitor (Based on Example 8 from US Patent 10,787,457 B2)
-
To a solution of 4-amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
To this mixture, add this compound.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by chromatography to obtain the final compound.
Quantitative Data:
The compound synthesized in Example 8 of US Patent 10,787,457 B2, which utilizes this compound, was evaluated for its inhibitory activity against a panel of kinases.
| Kinase Target | IC50 (nM) |
| RET | 0.88 |
| TRKA | 1.1 |
| TRKB | 2.1 |
| TRKC | 1.3 |
| VEGFR2 | 3.5 |
| SRC | >1000 |
| LCK | >1000 |
| Data extracted from US Patent 10,787,457 B2. The patent describes the synthesis of the compound in Example 8 using this compound. The table presents the biological activity data for this class of compounds. |
RET Signaling Pathway
The diagram below illustrates the RET signaling pathway and the point of inhibition.
Caption: RET signaling pathway and inhibition by a this compound derivative.
Trk Kinase Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode the Trk receptors, are oncogenic drivers in a wide range of tumors. As shown in the table above, derivatives of this compound also exhibit potent inhibitory activity against Trk kinases.
Trk Signaling Pathway
The following diagram shows the generalized Trk signaling pathway.
Caption: Trk signaling pathways and points of inhibition.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. A patent has disclosed that a triazine derivative synthesized from this compound shows inhibitory activity against Aurora A kinase.
Quantitative Data:
| Compound Class | Target Kinase | % Inhibition @ 1µM |
| Triazine Derivative | Aurora A | >90% |
| Data from patent CA2764823A1, which describes the use of this compound in the synthesis of these derivatives. |
Aurora A Kinase Signaling in Mitosis
This diagram outlines the role of Aurora A in mitosis.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Experimental Protocols for Kinase Assays
The following protocols are representative of the in vitro assays used to determine the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
General ADP-Glo™ Kinase Assay Protocol
Materials:
-
Recombinant human kinase (e.g., RET, TrkA, Aurora A)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well plates (white, low volume)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of test inhibitor or DMSO (for controls).
-
2 µL of diluted kinase enzyme in kinase buffer.
-
2 µL of a substrate/ATP mixture in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its utility has been demonstrated in the development of highly potent and selective inhibitors of clinically relevant kinases, including RET, Trk, and Aurora kinases. The 3-amino group provides a critical anchor point for hinge binding, while the 5-propyl substituent offers a vector for optimizing potency and selectivity. The data and protocols presented in this guide underscore the importance of this scaffold and provide a solid foundation for researchers engaged in the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases. Further exploration of derivatives of this compound is warranted to develop next-generation targeted therapeutics.
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propyl-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, physicochemical parameters, and spectral data. Furthermore, this document outlines detailed experimental protocols for its synthesis and purification based on established methodologies for analogous pyrazole derivatives. The guide also explores the potential biological activities of this compound, drawing insights from studies on structurally related aminopyrazoles, and visualizes a key signaling pathway potentially modulated by such compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, pharmacology, and drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear and concise reference for laboratory use.
Structural and General Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-5-propylpyrazole, 5-Propyl-3-aminopyrazole | [1] |
| CAS Number | 126748-58-1 | [1] |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1] |
| Canonical SMILES | CCCC1=CC(=NN1)N | [1] |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 37-40 °C | |
| Boiling Point | 316.8 °C at 760 mmHg | [2] |
| 115 °C at 0.2 mmHg | ||
| Density (Predicted) | 1.111 ± 0.06 g/cm³ | |
| pKa (Predicted) | 15.76 ± 0.10 | |
| LogP (Calculated) | 0.9444 | |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | δ (ppm): • ~0.9 (t, 3H): -CH₂CH₂CH₃ • ~1.6 (sextet, 2H): -CH₂CH₂ CH₃ • ~2.5 (t, 2H): -CH₂ CH₂CH₃ • ~5.4 (s, 1H): Pyrazole C4-H • ~4.5 (br s, 2H): -NH₂ • ~9.5 (br s, 1H): Pyrazole NH |
| ¹³C NMR | δ (ppm): • ~14: -CH₂CH₂CH₃ • ~23: -CH₂CH₂ CH₃ • ~30: -CH₂ CH₂CH₃ • ~95: Pyrazole C4 • ~150: Pyrazole C5 • ~158: Pyrazole C3 |
| IR Spectroscopy | ν (cm⁻¹): • 3400-3200 (N-H stretch): Two bands characteristic of a primary amine. • 3100-3000 (C-H stretch, aromatic/vinylic) • 2960-2850 (C-H stretch, aliphatic) • 1650-1580 (N-H bend): Primary amine scissoring. • 1580-1450 (C=C and C=N stretch): Pyrazole ring vibrations. |
| Mass Spectrometry | m/z: • 125 (M⁺): Molecular ion peak. • Prominent fragments from the loss of alkyl chain components (e.g., loss of ethyl radical leading to m/z 96). |
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the synthesis and purification of this compound, based on established methods for similar pyrazole derivatives.
Synthesis of this compound
A common and effective method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[3] For the synthesis of the title compound, 3-oxohexanenitrile would be the required starting β-ketonitrile.
Reaction:
Figure 1. Synthesis of this compound.
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-oxohexanenitrile (1 equivalent) in absolute ethanol in a round-bottom flask, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the aminopyrazole scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors.[4] Structurally similar compounds have shown potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.
A closely related compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor of Histone Deacetylase 6 (HDAC6) and has shown therapeutic potential in a model of acute liver injury.[5] HDAC6 is involved in various cellular processes, including protein degradation and inflammatory responses. Inhibition of HDAC6 can modulate the acetylation of its substrates, such as α-tubulin and cortactin, and can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]
Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against HDAC6 or other enzymes, thereby influencing downstream signaling pathways.
Figure 2. Potential signaling pathway modulated by this compound.
Safety and Handling
Based on available data, this compound is predicted to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its known physical and chemical properties, along with proposed experimental protocols for its synthesis and purification. The exploration of its potential biological activities, particularly as an enzyme inhibitor, highlights promising avenues for future research. The information and visualizations presented herein are intended to facilitate further investigation into this and related aminopyrazole compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between a β-ketonitrile (3-oxohexanenitrile) and hydrazine hydrate. This method is a versatile and efficient route to produce 5-substituted-3-aminopyrazoles. These compounds are valuable scaffolds for the development of kinase inhibitors and other therapeutic agents. This protocol includes a step-by-step experimental procedure, data on expected yields, and methods for purification and characterization. Additionally, a representative signaling pathway in which aminopyrazole derivatives are implicated is illustrated.
Introduction
5-Aminopyrazole derivatives are a significant class of heterocyclic compounds in the field of medicinal chemistry.[1] They serve as crucial pharmacophores in the design of various therapeutic agents due to their ability to act as bioisosteres of purine bases and their capacity to form key hydrogen bond interactions with biological targets.[2] The aminopyrazole scaffold is present in numerous compounds investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] Notably, aminopyrazole derivatives have been identified as potent inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[5][6]
The synthesis of 5-aminopyrazoles is most commonly and efficiently achieved through the condensation of β-ketonitriles with hydrazine.[7][8] This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable aromatic pyrazole ring.[7] This protocol details the synthesis of this compound, a specific analog that can serve as a building block for the development of novel bioactive molecules.
Synthesis Protocol
The synthesis of this compound is a two-step process starting from the preparation of the β-ketonitrile precursor, 3-oxohexanenitrile, followed by the cyclocondensation with hydrazine hydrate.
Part 1: Synthesis of 3-Oxohexanenitrile
The β-ketonitrile, 3-oxohexanenitrile, can be synthesized via the reaction of cyanoacetic acid with butyryl chloride.[9]
Materials and Reagents:
-
Cyanoacetic acid
-
Butyryl chloride
-
Anhydrous diethyl ether
-
Sodium ethoxide
-
1 M Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in anhydrous diethyl ether, add a mixture of ethyl cyanoacetate and butyryl chloride dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 3-oxohexanenitrile.
-
The crude product can be purified by vacuum distillation.
Part 2: Synthesis of this compound
The cyclocondensation of 3-oxohexanenitrile with hydrazine hydrate yields the target compound.
Materials and Reagents:
-
3-Oxohexanenitrile
-
Hydrazine hydrate (85% in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Crystallization dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The yields are based on typical results reported for the synthesis of similar 5-alkyl-3-aminopyrazoles.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁N₃ | [10] |
| Molecular Weight | 125.17 g/mol | [10] |
| Typical Yield | 70-90% | [7][8] |
| Physical State | Solid | |
| Boiling Point | 316.8°C at 760 mmHg | [11] |
Characterization
The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic proton signals include those for the propyl group, the pyrazole ring proton, and the amine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and the pyrazole ring.
-
Melting Point Analysis: To determine the melting point of the purified product as an indicator of purity.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Representative Signaling Pathway: Inhibition of FGFR Signaling
Aminopyrazole derivatives have been shown to be effective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often hyperactivated in various cancers.
Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-OXOHEXANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound – porphyrin-systems [porphyrin-systems.com]
Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propyl-1H-Pyrazol-3-Amine is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its pyrazole scaffold is a common feature in a variety of biologically active compounds. Notably, it serves as a key intermediate in the synthesis of sildenafil (Viagra), a well-known phosphodiesterase type 5 (PDE5) inhibitor. Beyond this, derivatives of this compound have been investigated as kinase inhibitors for cancer therapy, antagonists for cannabinoid receptors, and as potential therapeutics for inflammatory and neurodegenerative diseases. This document provides detailed protocols for the synthesis of this compound and highlights its significant applications in pharmaceutical research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Claisen Condensation to form the β-ketonitrile precursor, 3-oxohexanenitrile.
-
Step 2: Cyclization of the β-ketonitrile with hydrazine to yield the final product.
Step 1: Synthesis of 3-Oxohexanenitrile via Claisen Condensation
This procedure involves the base-mediated condensation of ethyl butyrate and acetonitrile.
Reaction Scheme:
Experimental Protocol:
| Reagent/Parameter | Molar Equivalent | Amount | Notes |
| Sodium Ethoxide | 1.2 | 81.7 g | Strong base, handle with care in an inert atmosphere. |
| Anhydrous Diethyl Ether | - | 500 mL | Solvent, must be dry. |
| Anhydrous Acetonitrile | 1.5 | 61.6 g (78.5 mL) | Reagent, must be dry. |
| Ethyl Butyrate | 1.0 | 116.16 g (131.4 mL) | Reagent, must be dry. |
| 2 M Hydrochloric Acid | - | ~250 mL | For neutralization during workup. |
| Diethyl Ether | - | 3 x 150 mL | For extraction. |
| Anhydrous Sodium Sulfate | - | - | For drying the organic phase. |
| Reaction Temperature | - | 0°C to Room Temp | Controlled temperature is crucial for the reaction. |
| Reaction Time | - | ~2-3 hours | Monitor by TLC. |
Procedure:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.
-
Sodium ethoxide (1.2 eq) is suspended in anhydrous diethyl ether (500 mL) in the flask.
-
Anhydrous acetonitrile (1.5 eq) is added dropwise to the stirred suspension over 15 minutes at room temperature. The mixture is stirred for an additional hour.
-
The flask is cooled in an ice bath to 0°C. Ethyl butyrate (1.0 eq) is added dropwise over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by carefully pouring the mixture into ice-cold 2 M hydrochloric acid (~250 mL) until the pH of the aqueous layer is between 5 and 6.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether (150 mL each).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxohexanenitrile.
-
The crude product can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Cyclization
This step involves the reaction of the synthesized 3-oxohexanenitrile with hydrazine hydrate.
Reaction Scheme:
Experimental Protocol:
| Reagent/Parameter | Molar Equivalent | Amount | Notes |
| 3-Oxohexanenitrile | 1.0 | 111.14 g | Starting material from Step 1. |
| Hydrazine Hydrate (64%) | 1.1 | 55.1 g (54 mL) | Handle with care, corrosive and toxic. |
| Ethanol | - | 300 mL | Solvent. |
| Acetic Acid (glacial) | catalytic | ~1 mL | Catalyst. |
| Reaction Temperature | - | Reflux (approx. 78°C) | |
| Reaction Time | - | 4-6 hours | Monitor by TLC. |
| Expected Yield | - | 75-85% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol (300 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 1 mL).
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
This compound and its derivatives are valuable scaffolds in the development of new therapeutic agents due to their ability to interact with various biological targets.
Kinase Inhibitors in Oncology
The pyrazole ring system is a common feature in many kinase inhibitors. By modifying the substituents on the pyrazole core of this compound, medicinal chemists can design potent and selective inhibitors of specific kinases that are overactive in cancer cells, thereby blocking signaling pathways that promote tumor growth and survival.
PDE5 Inhibition
As a precursor to sildenafil, this compound is integral to the synthesis of drugs for erectile dysfunction and pulmonary hypertension. The pyrazolopyrimidinone core of sildenafil, derived from the aminopyrazole, is crucial for its inhibitory activity against phosphodiesterase type 5.
Anti-inflammatory and Neuroprotective Agents
Derivatives of 3-aminopyrazole have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. Additionally, certain pyrazole-based compounds are being investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Visualized Workflow and Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for producing this compound.
Application Notes and Protocols for the Purification of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Propyl-1H-Pyrazol-3-Amine, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of pyrazole derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude material. The primary methods employed for the purification of pyrazole derivatives, and applicable to the target compound, include:
-
Recrystallization: A robust technique for removing impurities with different solubility profiles from the desired compound.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: Exploits the basic nature of the amine group to separate it from non-basic impurities.
A general workflow for the purification process is outlined below.
Application Notes and Protocols: 5-Propyl-1H-Pyrazol-3-Amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propyl-1H-pyrazol-3-amine and its derivatives are pivotal building blocks in the synthesis of a diverse range of kinase inhibitors. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for drug design. These compounds are integral to the development of therapeutics for oncology, inflammatory diseases, and neurodegenerative disorders.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the creation of pyrazolo[1,5-a]pyrimidine cores, a common framework for targeting kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and others.
Key Applications
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore for kinase inhibition. By modifying the substituents on both the pyrazole and pyrimidine rings, researchers can fine-tune the selectivity and potency of the resulting inhibitors. The propyl group at the 5-position of the pyrazole ring can contribute to favorable hydrophobic interactions within the kinase active site.
Derivatives of this compound have been investigated as inhibitors for a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer. Pyrazole-based inhibitors have shown significant anti-proliferative effects.
-
Aurora Kinases: These are crucial for cell division, and their inhibition is a key strategy in cancer therapy.
-
c-Jun N-terminal Kinase (JNK): JNKs are implicated in inflammatory responses and neurodegenerative diseases.
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and survival.
-
Receptor-Interacting Protein Kinase 1 (RIPK1): A key mediator of necroptosis and inflammation.
Data Presentation: Inhibitory Activity and Yields
The following tables summarize quantitative data for kinase inhibitors synthesized from 3-amino-1H-pyrazole derivatives, demonstrating the potential of this scaffold.
Table 1: Cellular Potency (EC50) of 5-Cyclopropyl-1H-pyrazole-3-amine Derivatives against CDK16
| Compound | EC50 (nM) |
| Lead Structure (1) | 18.0 |
| 11a | 33.0 |
| 11b | 124.0 |
| 11c | 70.0 |
| 11d | 58.0 |
| 11e | 45.0 |
| 11f | 48.0 |
Table 2: Inhibitory Concentration (IC50) of Pyrazole-based Kinase Inhibitors against Various Cancer Cell Lines
| Compound | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| 6 | Aurora A | HCT116 (Colon) | 0.39 | |
| 6 | Aurora A | MCF7 (Breast) | 0.46 | |
| 24 | CDK1 | HepG2 (Liver) | 0.05 | |
| 24 | CDK1 | HCT116 (Colon) | 1.68 | |
| 25 | CDK1 | HepG2 (Liver) | 0.028 | |
| 25 | CDK1 | HCT116 (Colon) | 0.035 | |
| 8t | FLT3, CDK2/4 | MV4-11 (AML) | 0.00122 |
Table 3: Synthesis Yields for Pyrazolo[1,5-a]pyrimidine Intermediates
| Reaction Step | Reactants | Conditions | Yield (%) |
| Nucleophilic Substitution | 5-cyclopropyl-1H-pyrazole-3-amine and a pyrimidine derivative | Basic conditions | 35-89 |
Experimental Protocols
This section provides a generalized protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, a common scaffold derived from 3-amino-1H-pyrazoles. This protocol is based on established synthetic strategies.
Protocol 1: Two-Step Synthesis of N-substituted-Pyrazolo[1,5-a]pyrimidines
Objective: To synthesize a substituted pyrazolo[1,5-a]pyrimidine kinase inhibitor from this compound.
Materials:
-
This compound
-
A suitable β-dicarbonyl compound (e.g., diethyl malonate, acetylacetone) or a substituted pyrimidine (e.g., 2,4-dichloropyrimidine)
-
Appropriate solvents (e.g., ethanol, isopropanol, DMF, dioxane)
-
Base (e.g., potassium carbonate, sodium ethoxide, DIPEA)
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid)
-
A secondary amine or aniline for subsequent substitution
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
-
Microwave reactor (optional, for accelerated reactions)
Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
-
Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.
-
Add 1.1 equivalents of the β-dicarbonyl compound and a catalytic amount of acid (e.g., a few drops of concentrated HCl) or a stoichiometric amount of base if starting with a pre-formed enolate.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pyrazolo[1,5-a]pyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution to Introduce Side Chains
-
Dissolve the pyrazolo[1,5-a]pyrimidine intermediate (1 equivalent) in a polar aprotic solvent like DMF or dioxane.
-
Add a base such as potassium carbonate or DIPEA (2-3 equivalents).
-
Add the desired amine or aniline (1.2 equivalents).
-
Heat the reaction mixture at 80-120 °C for 6-24 hours, or perform the reaction under microwave irradiation for 10-60 minutes at a similar temperature range. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization to yield the pure kinase inhibitor.
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
Signaling Pathway
Caption: CDK signaling pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor synthesis.
Structure-Activity Relationship Logic
Caption: Key structural elements for activity.
Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anti-inflammatory activity.[1][2] 5-Propyl-1H-Pyrazol-3-Amine is a pyrazole-based compound with potential for development as a novel anti-inflammatory agent. Its structural features suggest possible interactions with key targets in inflammatory signaling pathways.
These application notes provide a comprehensive overview of the potential anti-inflammatory applications of this compound, including its hypothesized mechanisms of action and detailed protocols for its evaluation in both in vitro and in vivo models.
Hypothesized Mechanisms of Action
Based on the known anti-inflammatory activities of related pyrazole derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Pyrazole derivatives are known to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5][6][7]
-
Suppression of Pro-Inflammatory Cytokines: The compound may modulate the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8][9][10]
-
Modulation of the NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, is another potential mechanism.
The following diagram illustrates the primary signaling pathways potentially targeted by this compound.
Data Presentation
While specific experimental data for this compound is not yet publicly available, the following tables present representative data from studies on structurally related pyrazole derivatives to illustrate the potential efficacy of this class of compounds.
Disclaimer: The following data are for illustrative purposes only and are derived from published studies on various pyrazole derivatives, not this compound itself.
Table 1: In Vitro COX-2 Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | Marketed Drug | 0.052 | >192 | [6] |
| Derivative A | 1,3,4-trisubstituted pyrazole | 0.52 | 10.73 | [5] |
| Derivative B | Pyrazole-thiourea-benzimidazole hybrid | 0.0002272 | - | [6] |
| Derivative C | Trimethoxy pyrazole-pyridazine hybrid | 1.15 | 8.31 | [4] |
Table 2: In Vitro Cytokine Inhibition by Representative Pyrazole Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition (% at 10 µM) | Reference |
| Derivative D | 0.77 | - | [11] |
| Derivative E | - | 42% | [1] |
| Dexamethasone | - | 85% (at 1 µM) | [1] |
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of the anti-inflammatory properties of this compound.
Experimental Workflow
The diagram below outlines a typical workflow for screening and evaluating a novel compound for anti-inflammatory activity.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays of 5-Propyl-1H-Pyrazol-3-Amine Derivatives
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Several pyrazole-derived drugs, such as Celecoxib and Crizotinib, are already in clinical use.[2] 5-Propyl-1H-Pyrazol-3-Amine and its derivatives represent a class of compounds with significant therapeutic potential. Evaluating the biological activity of these novel derivatives requires a robust panel of cell-based assays to determine their efficacy, mechanism of action, and potential therapeutic applications.
This document provides detailed application notes and protocols for key cell-based assays relevant to the screening and characterization of this compound derivatives. The protocols are intended for researchers, scientists, and drug development professionals.
Application Note 1: Evaluation of Anticancer Activity
A primary application for novel pyrazole derivatives is in oncology.[2] Many pyrazole compounds exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or targeting specific signaling pathways crucial for cancer cell survival and proliferation.[2][4] The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against various cancer cell lines.
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC50/GI50 values) of various pyrazole derivatives against several cancer cell lines, providing a benchmark for evaluating new compounds.
| Compound ID | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [4] |
| Compound 5b | K562 | Leukemia | 0.021 | [5] |
| Compound 5b | A549 | Lung Cancer | 0.69 | [5] |
| Compound 5 | HepG2 | Liver Cancer | 13.14 | [6] |
| Compound 5 | MCF-7 | Breast Cancer | 8.03 | [6] |
| Compound 12 | MDA-MB-231 | Breast Cancer | 3.64 - 16.13 | [2] |
| Compound 59 | HepG2 | Liver Cancer | 2.0 | [2] |
| L2 | CFPAC-1 | Pancreatic Cancer | 61.7 | [7][8] |
| L3 | MCF-7 | Breast Cancer | 81.48 | [7][8] |
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for assessing the cytotoxicity of pyrazole derivatives.
Protocol 1: Cell Viability by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
This compound derivative stock solution (in DMSO)
-
DMSO (for solubilization)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivative in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent toxicity.[4] Include a vehicle control (medium with DMSO) and an untreated control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the compound dilutions to the appropriate wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1][7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][9]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[1][4] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Application Note 2: Kinase Inhibitory Activity
Many pyrazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[1][2] Key signaling pathways frequently targeted include PI3K/AKT and MAPK/ERK.[2] Cell-based assays are essential to confirm that a compound engages its target kinase within a cellular environment and affects downstream signaling.
Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives
The table below lists pyrazole-based compounds and their inhibitory activity against various protein kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 17 | Chk2 | 17.9 | [1] |
| Compound 48 | Haspin | <100 | [2] |
| Compound 50 | EGFR | 90 | [2] |
| Compound 50 | VEGFR-2 | 230 | [2] |
| Compound 6 | CDK2 | 460 | [6] |
| Compound 11 | CDK2 | 450 | [6] |
| 1b | Haspin | 57 | [12] |
| 2c | Haspin | 62 | [12] |
Signaling Pathway: Simplified MAPK/ERK Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole kinase inhibitor.
Protocol 2: Western Blot for Phosphorylated Protein Analysis
This protocol is used to detect changes in the phosphorylation state of a target kinase or its downstream substrates, providing direct evidence of target engagement in cells.[1][13]
Materials:
-
6-well cell culture plates
-
Pyrazole derivative and vehicle (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a specified time (e.g., 2, 6, or 24 hours).[13] Include a vehicle control.
-
Protein Extraction: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.[13] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13] Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize all samples to the same concentration. Add SDS-PAGE sample buffer to 20-40 µg of protein and boil at 95°C for 5 minutes.[13]
-
Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run at a constant voltage. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[1]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[1] Analyze band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH.[1]
Application Note 3: Assessment of Anti-inflammatory Activity
The pyrazole scaffold is central to several anti-inflammatory drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[14] New pyrazole derivatives can be screened for their ability to suppress inflammatory responses in relevant cell models, such as macrophages stimulated with lipopolysaccharide (LPS).
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
This table presents the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole compounds.
| Compound | Assay / Target | IC50 (nM) / % Inhibition | Reference |
| Compound 2a | COX-2 | 19.87 | [14] |
| Compound 3b | COX-2 | 39.43 | [14] |
| Compound 5e | COX-2 | 39.14 | [14] |
| Compound 2g | Lipoxygenase | 80,000 | [15] |
| Compound 10g | Carrageenan-induced edema | 78% at 3h | [16] |
| Compound 6g | IL-6 Suppression (LPS-BV2 cells) | 9,562 | [17] |
| Compound 6b | Carrageenan-induced edema | 85.78% | [18] |
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory effects of pyrazole derivatives.
Protocol 3: Nitric Oxide (NO) Production via Griess Assay
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.
Materials:
-
96-well cell culture plates
-
Macrophage cell line (e.g., RAW 264.7 or BV2 microglia)[17]
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Pyrazole derivative stock solution (in DMSO)
-
Griess Reagent System (e.g., Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the pyrazole derivative. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + derivative without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. 2.2. Cell Viability Assay [bio-protocol.org]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship Studies of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on 5-Propyl-1H-Pyrazol-3-Amine, a scaffold of interest in kinase inhibitor development. The protocols outlined below detail the synthesis of analog compounds, in vitro kinase inhibition assays, and cell-based assays to determine potency and cellular effects.
Introduction
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly targeting protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] this compound represents a foundational structure for the exploration of novel kinase inhibitors. By systematically modifying the propyl group at the C5 position and the amine group at the C3 position, researchers can elucidate the structural requirements for potent and selective kinase inhibition. These notes will guide the user through the process of generating a focused library of analogs and evaluating their biological activity to establish a clear SAR.
Key Signaling Pathways
Pyrazole-based inhibitors have been developed to target multiple kinase families, including Cyclin-Dependent Kinases (CDKs), which are critical for cell cycle progression.[2] A primary mechanism of action for such inhibitors is the modulation of the CDK/Rb pathway.
References
Application Notes and Protocols for 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 5-Propyl-1H-Pyrazol-3-Amine, a versatile heterocyclic building block in medicinal chemistry. The protocols detailed below are based on established methodologies for analogous pyrazole derivatives and are intended to serve as a guide for the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Chemical Synthesis
The synthesis of this compound is typically achieved through a cyclocondensation reaction. This common method for creating the pyrazole core involves the reaction of a β-ketonitrile with hydrazine.[1]
Synthesis of this compound
This protocol is adapted from the synthesis of structurally similar 3-amino-5-alkylpyrazoles.[2] The key starting material is 3-oxohexanenitrile (the propyl-equivalent of cyanoacetone).
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflow:
Biological Applications and Protocols
Derivatives of 3-aminopyrazole are well-documented as potent inhibitors of various protein kinases, playing crucial roles in oncology and inflammatory diseases.[3][4][5] The following protocols are designed to screen this compound and its derivatives for such activities.
Kinase Inhibitor Screening
Given that aminopyrazole scaffolds are known to target ATP-binding sites of kinases, a primary application is in the development of kinase inhibitors.[4][6][7] Key targets for related compounds include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][7][8]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an example)
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase of interest (e.g., CDK2/cyclin A, VEGFR-2), the corresponding substrate, and ATP.
-
Compound Addition: Add the diluted this compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Proliferation Assay (MTT Assay)
To assess the anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells, HepG2 liver cancer cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[3][7]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Table 1: Example Quantitative Data for Aminopyrazole Derivatives
| Compound | Target Kinase | IC50 / Ki (nM) | Target Cell Line | IC50 (µM) | Reference |
| PHA-533533 | CDK2/cyclin A | 31 (Ki) | A2780 (Ovarian) | sub-micromolar | [3] |
| Compound 41 | CDK2/cyclin A | 37 (IC50) | - | - | [4] |
| Compound 3i | VEGFR-2 | 8.93 (IC50) | PC-3 (Prostate) | 1.24 | [8] |
| Compound 44 | RIPK1 | low nanomolar | - | - | [5] |
Signaling Pathways
Based on the known targets of analogous compounds, this compound could potentially modulate signaling pathways critical for cell cycle progression and angiogenesis.
CDK2-Mediated Cell Cycle Regulation
CDK2, in complex with cyclin E and cyclin A, is a key regulator of the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
Diagram of CDK2 Signaling Pathway:
VEGFR-2 Mediated Angiogenesis
VEGFR-2 is a key receptor tyrosine kinase that, upon binding to VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival, which are critical steps in angiogenesis. Inhibition of VEGFR-2 is a major strategy in cancer therapy to block tumor blood supply.[7][8]
Diagram of VEGFR-2 Signaling Pathway:
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the analysis of 5-Propyl-1H-Pyrazol-3-Amine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, the following sections present predicted data based on the analysis of structurally similar pyrazole derivatives. The experimental protocols provided are generalized for the analysis of small organic molecules and are adaptable for this compound.
Compound Information
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₁₁N₃[1]
-
Molecular Weight: 125.17 g/mol [1]
-
Chemical Structure:
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on typical chemical shifts for pyrazole derivatives and the influence of the propyl and amine substituents.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~5.40 | s | - | 1H | C4-H |
| ~4.80 | br s | - | 2H | -NH₂ |
| ~10.50 | br s | - | 1H | N1-H |
| ~2.40 | t | ~7.5 | 2H | -CH₂- (α to pyrazole) |
| ~1.55 | sextet | ~7.5 | 2H | -CH₂- (β to pyrazole) |
| ~0.90 | t | ~7.5 | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C3 |
| ~148.0 | C5 |
| ~90.0 | C4 |
| ~28.0 | -CH₂- (α to pyrazole) |
| ~22.0 | -CH₂- (β to pyrazole) |
| ~14.0 | -CH₃ |
Mass Spectrometry Data
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2][3] For this compound, high-resolution mass spectrometry (HRMS) would be employed for accurate mass determination.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Molecular Ion [M+H]⁺ | m/z 126.1026 |
| Exact Mass | 125.0953 |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectrum Acquisition:
-
Set up a proton-decoupled ¹³C experiment.
-
Define the spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.
-
Acquire the ¹³C spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
-
Mass Spectrometry (MS)
This protocol describes the general procedure for obtaining a mass spectrum using an ESI-TOF mass spectrometer.
Materials:
-
This compound sample (~1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Formic acid (for ESI+)
-
Vials and syringes
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source and a Time-of-Flight (TOF) analyzer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution. For ESI+, it is common to add 0.1% formic acid to the solvent to promote protonation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters, including spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).
-
-
Sample Analysis:
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.[4]
-
Direct Infusion: Load the dilute sample solution into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
LC-MS: Inject the sample onto an appropriate LC column. The analyte will be separated from any impurities before entering the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺ for positive mode).
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
- 1. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Propyl-1H-Pyrazol-3-Amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propyl-1H-Pyrazol-3-Amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most versatile and widely employed method for the synthesis of 5-aminopyrazoles, including this compound, is the condensation of a β-ketonitrile with hydrazine.[1][2] In this specific case, the reaction would involve 3-oxohexanenitrile and hydrazine hydrate. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[1]
Q2: What are the typical starting materials and reagents required?
A2: The primary starting materials are 3-oxohexanenitrile and hydrazine hydrate. Solvents commonly used include ethanol or methanol. Depending on the specific protocol, a catalyst may or may not be required.
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes. Hydrazine hydrate is toxic and corrosive. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 3-oxohexanenitrile is also a potential irritant. A thorough risk assessment should be conducted before commencing any experimental work.
Troubleshooting Guide
Low Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the rate and completeness of the reaction. While many protocols suggest refluxing in ethanol, the optimal temperature may vary. Experiment with a range of temperatures to find the ideal condition for your specific setup. |
| Incorrect Stoichiometry | Ensure the molar ratio of hydrazine hydrate to 3-oxohexanenitrile is accurate. A slight excess of hydrazine hydrate is sometimes used to drive the reaction to completion, but a large excess can complicate purification. |
| Degradation of Starting Materials or Product | Hydrazine hydrate can be unstable. Use freshly opened or properly stored reagent. The product, an aminopyrazole, might be sensitive to prolonged heating or acidic/basic conditions during workup. |
| Inefficient Purification | Product loss can occur during the workup and purification steps. Optimize extraction and crystallization procedures. Consider using column chromatography if simple crystallization does not yield a pure product. |
Impurity Formation
Q5: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A5: Impurity formation is a common issue. The nature of the impurities can often provide clues about the underlying side reactions.
-
Unreacted Starting Materials: If your final product is contaminated with starting materials, this indicates an incomplete reaction. Refer to the troubleshooting steps for low yield.
-
Side Products from Hydrazine: Hydrazine can undergo self-condensation or react with other electrophiles present in the reaction mixture. Using a modest excess of hydrazine and maintaining a controlled temperature can help minimize these side reactions.
-
Formation of Regioisomers (with substituted hydrazines): While not an issue with hydrazine hydrate, if a substituted hydrazine were used, the formation of regioisomers (3-amino vs. 5-amino pyrazole) would be a major concern. The regiochemical outcome is influenced by reaction conditions such as the solvent and the presence of acid or base.[2]
Purification Challenges
Q6: I am having difficulty purifying the final product. What are some effective purification strategies?
A6: this compound is a crystalline solid at room temperature.[3] Purification can typically be achieved through recrystallization.
| Purification Method | Recommended Solvents/Procedure |
| Recrystallization | Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or toluene) and then allow it to cool slowly to induce crystallization. |
| Column Chromatography | If recrystallization is ineffective, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis. |
| Acid-Base Extraction | As an amine, the product can be protonated with an acid to form a water-soluble salt. This can be used to separate it from non-basic impurities. The product can then be recovered by basifying the aqueous solution and extracting with an organic solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for aminopyrazole synthesis.[1][2] Optimization may be required.
Materials:
-
3-oxohexanenitrile
-
Hydrazine hydrate (64% in water)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Visual Guides
Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Yield of 5-Propyl-1H-Pyrazol-3-Amine
Welcome to the Technical Support Center for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on optimizing the reaction yield and purity.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or catalyst may not be ideal.
-
Solution: Experiment with different solvents such as ethanol, isopropanol, or toluene. The choice of an acid or base catalyst can be critical; for this synthesis, a catalytic amount of a protic acid like acetic acid is often employed to facilitate the initial condensation.
-
-
Poor Quality Starting Materials: Impurities in the starting materials, 3-oxohexanenitrile or hydrazine hydrate, can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled or commercially available high-purity reagents.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Causes and Solutions:
-
Formation of Regioisomers: If a substituted hydrazine is used, there is a possibility of forming the 3-amino and 5-amino pyrazole isomers. For the synthesis of this compound using hydrazine hydrate, this is less of a concern.
-
Uncyclized Intermediates: The intermediate hydrazone may not have fully cyclized.
-
Solution: Ensure adequate reaction time and temperature to promote the cyclization step. The addition of a catalytic amount of acid can facilitate this process.
-
-
N-Acetylation: If acetic acid is used as a solvent at high temperatures, the product can be acetylated.[1]
-
Solution: Use acetic acid as a catalyst rather than the primary solvent if acetylation is observed. Alternatively, use a different acid catalyst.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Presence of Unreacted Starting Materials: If the reaction did not go to completion, the final product will be contaminated with starting materials.
-
Solution: Optimize the reaction conditions to ensure full conversion. Purification can be achieved through column chromatography.
-
-
Similar Polarity of Product and Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: Utilize different solvent systems for column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) can also be employed for purification. A common technique for aminopyrazoles is purification by column chromatography on silica gel.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][3] For this compound, this involves the reaction of 3-oxohexanenitrile with hydrazine hydrate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the progression of the reaction. LC-MS can also be used for more detailed analysis.
Q3: What are the expected spectroscopic data for this compound?
A3: While specific experimental data can vary, you can expect the following from spectroscopic analysis:
-
1H NMR: Signals corresponding to the propyl group (a triplet and two sextets), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.
-
13C NMR: Resonances for the three carbons of the propyl group and the three carbons of the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C6H11N3, MW: 125.17 g/mol ).[4]
Q4: What safety precautions should I take during this synthesis?
A4: Hydrazine hydrate is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted with proper engineering controls in place.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Ethyl acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxohexanenitrile (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 6 | 75 |
| Isopropanol | Reflux | 6 | 72 |
| Toluene | Reflux | 8 | 68 |
| Acetic Acid | 100 | 4 | 65 (with potential for N-acetylation) |
Note: This data is representative and may vary based on specific experimental conditions.
Table 2: Effect of Catalyst on Reaction Yield
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 6 | 75 |
| Hydrochloric Acid | Ethanol | Reflux | 6 | 70 |
| No Catalyst | Ethanol | Reflux | 12 | 45 |
| Sodium Ethoxide | Ethanol | Reflux | 8 | 60 |
Note: This data is representative and may vary based on specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyrazole derivatives?
A1: The most prevalent methods for synthesizing pyrazole derivatives include:
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2]
-
Paal-Knorr Synthesis: While primarily known for pyrrole synthesis, a variation of this reaction using hydrazines instead of primary amines can yield pyrazoles from 1,4-dicarbonyl compounds.[3][4]
-
Synthesis from α,β-Unsaturated Carbonyls: α,β-unsaturated aldehydes and ketones can react with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles.[5][6]
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the pyrazole ring, often offering high efficiency and atom economy.[7][8]
Q2: I am observing a mixture of regioisomers in my reaction. What are the primary causes and how can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis. The regioselectivity is primarily influenced by:
-
Steric and Electronic Effects: The difference in steric hindrance and electronic properties between the two carbonyl groups of the 1,3-dicarbonyl compound dictates the initial site of nucleophilic attack by the hydrazine.
-
Reaction Conditions: pH, solvent, and temperature can significantly impact the reaction pathway and, consequently, the ratio of regioisomers. For instance, acidic conditions can favor the formation of one regioisomer over another.
To improve regioselectivity, consider the following strategies:
-
Solvent Selection: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[9][10]
-
Catalyst Choice: The type and amount of acid or base catalyst can influence the reaction's selectivity.
-
Temperature Control: Optimizing the reaction temperature can favor the kinetic or thermodynamic product, thus improving the isomeric ratio.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. - Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve yields and reduce reaction times. |
| Suboptimal pH | - Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation. However, strongly acidic conditions (pH < 3) can lead to the formation of furan byproducts in the Paal-Knorr synthesis.[11][12] - Base Addition: If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, potentially leading to colored byproducts. Adding a mild base like sodium acetate can neutralize the acid.[13] |
| Poor Quality of Starting Materials | - Purity Check: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields. For example, in the synthesis of 3,4-dimethylpyrazole, impurities in the starting materials can lead to the formation of 3-ethylpyrazole as a byproduct.[14][15] |
| Formation of Stable Intermediates | - In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[6] Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion. |
Issue 2: Formation of Unexpected Byproducts
| Observed Byproduct | Plausible Cause & Mechanism | Suggested Solution |
| Pyrazoline Derivatives | Incomplete oxidation of the pyrazoline intermediate, which is commonly formed in reactions involving α,β-unsaturated ketones and hydrazines.[5][16] | Introduce an oxidizing agent (e.g., air, bromine, or a chemical oxidant) or adjust the reaction conditions to promote aromatization.[6] |
| Furan Derivatives (in Paal-Knorr Synthesis) | Acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound without the involvement of the amine, favored at low pH.[11][12] | - Control pH: Maintain a pH above 3. - Use Excess Amine: Employing an excess of the hydrazine can favor the pyrazole formation pathway.[11] |
| Dimerized Products | Some 5-aminopyrazoles can undergo copper-promoted dimerization to form pyrazole-fused pyridazines and pyrazines.[17][18] | If dimerization is undesired, avoid copper catalysts and consider alternative synthetic routes. |
| Ring-Opened Products | In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[19] Certain reactive functional groups can also lead to ring-opening/recyclization cascades.[5][20][21] | Carefully control the pH and temperature of the reaction. Avoid highly basic conditions if ring-opening is a concern. |
| Dark, Tarry Material | Polymerization of starting materials or the product itself, often caused by excessively high temperatures or highly acidic conditions.[11] | Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone Substituents | Solvent | Regioisomeric Ratio (Desired:Undesired) |
| 1 | R1 = 2-Furyl, R2 = CF3 | Ethanol | 36:64 |
| 2 | R1 = 2-Furyl, R2 = CF3 | TFE | 85:15 |
| 3 | R1 = 2-Furyl, R2 = CF3 | HFIP | 97:3 |
| 4 | R1 = Phenyl, R2 = CF3 | Ethanol | 36:64 |
| 5 | R1 = Phenyl, R2 = CF3 | HFIP | 99:1 |
Data adapted from studies on the influence of fluorinated alcohols on pyrazole formation. The specific ratios are highly dependent on the substrates used.[9][10]
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[7][11]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Purification of Pyrazole Derivatives
Purification of the crude pyrazole product is crucial to remove unreacted starting materials and side products.
Common Purification Methods:
-
Recrystallization: This is a common method for purifying solid pyrazole derivatives. A suitable solvent or solvent mixture should be chosen where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good choice for recrystallizing pyrazolones.
-
Column Chromatography: For mixtures of regioisomers or other closely related byproducts, silica gel column chromatography is often effective. The choice of eluent will depend on the polarity of the pyrazole derivatives.[14]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification by performing an acid-base extraction to separate the pyrazole from non-basic impurities. The pyrazole can then be recovered by neutralization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. Pyrazoline synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 5-Propyl-1H-Pyrazol-3-Amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Propyl-1H-Pyrazol-3-Amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (such as 3-propyl-1H-pyrazol-5-amine), and byproducts from side reactions. The formation of isomeric impurities is a significant challenge due to their similar physical and chemical properties, making them difficult to separate.[1][2]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored in a dark place under an inert atmosphere at room temperature.[3] Some aminopyrazoles can be unstable with prolonged heating, so it is crucial to avoid high temperatures during storage and processing.[4]
Q3: Can this compound be purified by distillation?
A3: Yes, vacuum distillation is a viable method for purifying aminopyrazoles, particularly for removing non-volatile impurities. For analogous compounds like 3(5)-aminopyrazole, boiling points of 100–102°C at 0.01 mmHg have been reported.[4] For 3-amino-5-methylpyrazole, a boiling point of 128°C at 2 mm has been noted.[5]
Q4: Is it possible to purify this compound by forming a salt?
A4: Yes, for aminopyrazoles with basic functionalities, crystallization of a salt is a useful purification technique.[6] You can perform an acidic extraction with an acid like HCl to form the hydrochloride salt, which can then be isolated by filtration. The free base can be regenerated by treatment with a base.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Co-elution of Isomers during Column Chromatography
Problem: You observe a single spot on TLC or a single peak in your HPLC analysis after column chromatography, but NMR analysis reveals the presence of an isomeric impurity.
Possible Causes:
-
Insufficient Resolution: The polarity of the regioisomers is very similar, leading to poor separation on standard silica gel.[2]
-
Inappropriate Mobile Phase: The chosen eluent system is not selective enough to differentiate between the isomers.
Solutions:
| Solution | Description |
| Optimize Mobile Phase | Employ a solvent gradient during elution. Start with a less polar solvent system where the desired compound has an Rf of approximately 0.2, and gradually increase the polarity.[7] For aminopyrazoles, gradients of ethyl acetate in hexanes are commonly used. |
| Alternative Stationary Phase | If silica gel is ineffective, consider using a different stationary phase. For challenging separations of isomers, phases like alumina or functionalized silica (e.g., phenyl or cyano) might offer different selectivity.[8] |
| High-Performance Liquid Chromatography (HPLC) | For high-resolution separation, HPLC is recommended. Reverse-phase C18 columns are often effective for separating pyrazole regioisomers.[2] |
| Chiral Chromatography | If you are dealing with enantiomers, a chiral stationary phase is necessary. Polysaccharide-based chiral stationary phases have shown good results for pyrazole derivatives.[2] |
Issue 2: Oiling Out During Recrystallization
Problem: Instead of forming crystals, the compound separates as an oil when the recrystallization solvent is cooled.
Possible Causes:
-
High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.
Solutions:
| Solution | Description |
| Use a Solvent/Anti-Solvent System | Dissolve the compound in a good solvent (e.g., ethanol, acetone) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., water, hexanes) in which the compound is poorly soluble until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[6] |
| Slow Cooling | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. This provides more time for crystal nucleation and growth. |
| Scratching | Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth. |
| Seeding | If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization. |
Issue 3: Low Recovery After Purification
Problem: The final yield of pure this compound is significantly lower than expected.
Possible Causes:
-
Compound Instability: Aminopyrazoles can be unstable to prolonged heating or acidic conditions on silica gel.[4][7]
-
Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.
-
Incomplete Extraction or Precipitation: The compound may not have been fully extracted from the aqueous phase or fully precipitated during crystallization.
Solutions:
| Solution | Description |
| Minimize Heat and Exposure to Silica | If using column chromatography, run the column as quickly as possible. Consider using a less acidic stationary phase like deactivated silica gel or alumina.[7] For recrystallization, avoid prolonged heating. |
| Optimize Extraction pH | When performing an acid-base extraction, ensure the pH of the aqueous layer is optimal for complete extraction of the amine into the organic phase (basic conditions) or the aqueous phase as a salt (acidic conditions). |
| Ensure Complete Precipitation | During recrystallization, ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. |
| Thorough Rinsing | Rinse all glassware with the mother liquor or a small amount of cold solvent to recover any adhering product. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. Stir and heat gently if necessary.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
Objective: To separate this compound from closely related impurities, such as regioisomers.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 10% ethyl acetate in hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be from 20% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. separation of two isomers - Chromatography Forum [chromforum.org]
Technical Support Center: Improving the Purity of 5-Propyl-1H-Pyrazol-3-Amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-Propyl-1H-Pyrazol-3-Amine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?
The most common synthetic pathway for 5-alkyl-1H-pyrazol-3-amines involves the condensation reaction of a β-ketonitrile with hydrazine or a hydrazine salt. For this compound, the likely starting materials are 3-oxohexanenitrile and a hydrazine source.
Potential impurities stemming from this synthesis may include:
-
Unreacted starting materials: 3-oxohexanenitrile and hydrazine.
-
Regioisomers: Formation of 3-Propyl-1H-Pyrazol-5-Amine is a possibility, although the desired 3-amino-5-propyl isomer is generally the major product.
-
Byproducts from side reactions.
-
Residual solvents from the reaction and workup (e.g., toluene, ethanol).
Q2: My purified this compound is a colored oil instead of a solid. What could be the cause?
The appearance of a colored oil can be attributed to several factors:
-
Presence of Impurities: Residual starting materials or reaction byproducts can prevent the compound from solidifying.
-
Oxidation: Aminopyrazoles can be susceptible to air oxidation, which can lead to coloration.
-
Residual Solvent: Trapped solvent can lower the melting point and result in an oily appearance.
It is recommended to first analyze the purity of the product by TLC, HPLC, or NMR to identify the presence of contaminants.
Q3: I am observing significant tailing and poor separation during silica gel column chromatography. What is the reason for this?
The basic nature of the pyrazole ring and the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause peak tailing, irreversible adsorption of the product to the stationary phase, and consequently, low recovery.
Q4: What are the recommended analytical techniques to assess the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and separating it from impurities. A reverse-phase C18 column is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
-
Gas Chromatography (GC): Can be used for purity assessment, particularly for analyzing volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product loss during aqueous workup | Ensure the pH of the aqueous layer is basic before extracting with an organic solvent to minimize the formation of the protonated, water-soluble form of the amine. |
| Irreversible adsorption on silica gel | Deactivate the silica gel by pre-treating it with a solution of triethylamine (0.5-1%) in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Incomplete precipitation/crystallization | If purifying by recrystallization, ensure the correct solvent system is used. Try cooling the solution to a lower temperature or adding a seed crystal to induce crystallization. |
| Product volatility during solvent removal | Although this compound is not extremely volatile, prolonged exposure to high vacuum and elevated temperatures can lead to some loss. Use moderate conditions for solvent evaporation. |
Issue 2: Persistent Impurities After a Single Purification Step
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities in column chromatography | Optimize the mobile phase by trying different solvent systems or gradients. A shallow gradient can improve the separation of closely eluting compounds. |
| Co-crystallization of impurities | If an impurity has similar solubility properties to the product, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. |
| Formation of a salt with an acidic impurity | Consider an initial acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid to remove basic impurities. Then, make the aqueous layer basic and extract the product. |
Experimental Protocols
The following protocols are adapted from established procedures for the purification of a close analog, 3-amino-5-methylpyrazole, and can be used as a starting point for this compound.[1] Adjustments may be necessary to account for differences in physical properties.
Protocol 1: Purification by Vacuum Distillation
This method is suitable for achieving high purity, especially when dealing with thermally stable, non-solid compounds.
Methodology:
-
Initial Workup: After the reaction is complete, add toluene to the reaction mixture and remove water via azeotropic distillation.
-
Salt Precipitation: Add ethanol to the toluene solution to precipitate any inorganic salts (e.g., sodium chloride).
-
Filtration: Filter the mixture to remove the precipitated salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.
-
Vacuum Distillation: Transfer the concentrated crude product to a distillation apparatus and perform distillation under high vacuum. The boiling point of the propyl analog will be higher than that of the methyl analog (128 °C at 2 mmHg).[1] Careful monitoring of the temperature and pressure is crucial. Collect the fractions corresponding to the boiling point of the pure product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, ethanol is a good starting point. Other potential solvent systems include ethanol/water, ethyl acetate/hexane, or acetone/hexane.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period. Hot filter the solution to remove the activated carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
This method is useful for separating the product from impurities with different polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. To mitigate issues with the basicity of the aminopyrazole, consider adding 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with an appropriate mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity can be gradually increased (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical purity and yield data obtained for the purification of the closely related 3-amino-5-methylpyrazole, which can serve as a benchmark for the purification of this compound.[1]
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | >95% | >98% | 72% | [1] |
| Vacuum Distillation | Not specified | 99% | 74% | [1] |
| Workup and Distillation | Not specified | >98% | 71% | [1] |
Note: The initial purity was after an initial workup to remove inorganic salts.
Visualizations
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Purity
Caption: Decision-making process for addressing low purity issues.
References
Troubleshooting low yield in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically addressing the issue of low reaction yields. Below, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, leading to reduced yields.
Q1: What are the most common causes of low yield in pyrazole synthesis?
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can be attributed to several factors. The most frequent issues include the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][2] The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are primary determinants of success.[1] A systematic approach to troubleshooting involves evaluating each of these areas.
Q2: How does the purity of my starting materials affect the reaction yield?
The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[1][2][3] Impurities can lead to unwanted side reactions, which not only consume starting materials and lower the yield but also complicate the purification of the final product.[1][3][4] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1][2] Sourcing high-purity intermediates (e.g., >98.0% purity) from reputable suppliers ensures more predictable and reproducible outcomes.[3]
Q3: How can I optimize reaction conditions to improve my yield?
Optimizing reaction conditions is crucial for maximizing yield.[1][3] Key parameters to consider include:
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1][2]
-
Solvent: The choice of solvent can significantly influence the reaction rate and outcome. For reactions involving aryl hydrazines and 1,3-diketones, aprotic dipolar solvents like DMF or NMP have shown better results than common polar protic solvents such as ethanol.[3][5]
-
Temperature: Reaction temperature may need to be optimized. While some reactions proceed well at room temperature, others may require heating to reflux to go to completion.[2] Careful control of temperature can also prevent the formation of side products or degradation of the desired pyrazole.[2]
-
pH/Catalyst: The pH of the reaction medium is a critical factor.[1] For the Knorr synthesis, a catalytic amount of acid is often used.[6] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction can become acidic, potentially promoting byproduct formation.[4][5] In such cases, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4][5]
-
Reaction Monitoring: It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[1][2][5]
Q4: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.[1][3] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][2]
To improve regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in certain cases.[2]
-
Control pH: The reaction pathway can differ under acidic versus basic conditions, potentially favoring the formation of one regioisomer over the other.[2] Acidic conditions are often employed when using aryl hydrazine hydrochlorides in solvents like ethanol.[2][7]
-
Steric Hindrance: Leveraging bulky substituents on either the hydrazine or the dicarbonyl can sterically direct the reaction towards a single regioisomer.[2][3]
Q5: My reaction mixture is turning a deep yellow or red. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation, especially in Knorr-type syntheses using hydrazine salts like phenylhydrazine hydrochloride.[4][8] This is often due to the formation of colored impurities from the hydrazine starting material, which can be exacerbated by acidic conditions or oxidative processes.[4][5]
Troubleshooting Steps:
-
Add a Mild Base: If using a hydrazine salt, add one equivalent of a mild base like sodium acetate (NaOAc) to neutralize the acid, which can lead to a cleaner reaction profile.[4][5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidation.[4]
-
Purification: Many colored impurities can be removed during workup. Washing the crude product with a non-polar solvent like toluene may help.[4] Recrystallization or column chromatography on silica gel are also effective purification methods.[1][4][5]
Q6: What are common side reactions that could be lowering my yield?
Several side reactions can compete with the desired pyrazole formation:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a stable hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[2][9] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to push the reaction to completion.[2]
-
Formation of Isomeric Pyrazoles: As discussed in Q4, lack of regioselectivity can lead to a mixture of products, reducing the yield of the desired isomer.[2]
-
Ring-Opening or Rearrangements: The presence of highly reactive functional groups on the pyrazole ring can lead to rearrangements or ring-opening, especially with heating.[2][10] In the presence of a strong base, deprotonation at C3 can sometimes lead to ring opening.[10]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
| Parameter | Condition A | Condition B | Condition C | Typical Outcome / Comment |
| Solvent | Ethanol | Acetic Acid | DMF / Aprotic Dipolar | Aprotic dipolar solvents can give better results for aryl hydrazines.[3][5] Ethanol is a common protic solvent.[2][7] |
| Temperature | Room Temperature | 60 °C | Reflux | Higher temperatures may be needed for less reactive substrates or to ensure dehydration of intermediates.[2][11] |
| Catalyst | None | Acetic Acid (catalytic) | Sodium Acetate (mild base) | Catalytic acid is common in Knorr synthesis.[6] A mild base is added to neutralize acid from hydrazine salts.[4][5] |
| Hydrazine Eq. | 1.0 equivalent | 1.2 equivalents | >1.5 equivalents | A slight excess (1.0-1.2 eq.) can drive the reaction to completion.[1][2] A large excess may complicate purification. |
| Monitoring | Endpoint | TLC | LC-MS | Regular monitoring helps determine the optimal reaction time and prevents byproduct formation from extended reaction times.[1][2][5] |
Table 2: Effect of Solvent on Regioselectivity
| Substrates | Solvent | Major Regioisomer | Reference |
| Unsymmetrical 1,3-Diketone + Aryl Hydrazine | Ethanol | Varies (often mixture) | [2][5] |
| Unsymmetrical 1,3-Diketone + Aryl Hydrazine | 2,2,2-Trifluoroethanol (TFE) | Improved selectivity | [2] |
| Unsymmetrical 1,3-Diketone + Aryl Hydrazine | Aprotic Dipolar (e.g., DMF) | Can favor a specific isomer | [3][5] |
Note: The specific ratios and favored isomers are highly dependent on the specific substrates used. This table provides a general trend.[2]
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.
Reagents:
-
1,3-Dicarbonyl compound (1.0 eq.)
-
Hydrazine derivative (e.g., Phenylhydrazine hydrochloride) (1.0-1.2 eq.)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Mild Base (e.g., Sodium Acetate) (1.0 eq., if using a hydrazine salt)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
If using a hydrazine salt, add the mild base (e.g., sodium acetate) to the mixture.[5]
-
Add the hydrazine derivative to the solution. The addition may be slightly exothermic.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure.[1]
Work-up and Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to remove impurities.[1][5]
Visualizations
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Knorr synthesis pathways leading to different regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 5-Propyl-1H-Pyrazol-3-Amine
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Propyl-1H-Pyrazol-3-Amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemical structure, which features a pyrazole ring, an amine group, and a propyl group. Likely degradation routes to investigate include:
-
Oxidation: The pyrazole ring and the amine group can be susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives on the propyl chain or the pyrazole ring, and potential ring-opening products.
-
Hydrolysis: Under acidic or basic conditions, the amine group could potentially be hydrolyzed, although pyrazole rings are generally stable to hydrolysis.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.
Q2: How can I experimentally determine the degradation pathways of this compound?
Forced degradation studies are the standard approach to determine the degradation pathways of a drug substance.[1][2] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[1] The goal is to generate degradation products that can then be identified and characterized.
Q3: What are the recommended stress conditions for a forced degradation study of this compound?
Based on ICH guidelines and common practices, the following stress conditions are recommended for a forced degradation study of this compound:[1][3]
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat, 60°C to 80°C |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) |
It is recommended to aim for 5-20% degradation of the parent compound. The duration of exposure and the concentration of reagents may need to be optimized to achieve this target.
Troubleshooting Guides
Problem: No degradation is observed under the initial stress conditions.
-
Solution 1: Increase the severity of the stress conditions. This can be achieved by increasing the temperature, the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or the duration of the study.[3] For thermal degradation, the temperature can be incrementally increased. For hydrolysis, a higher concentration of acid or base can be used.
-
Solution 2: Change the solvent. If the compound has poor solubility in the stress medium, this can limit the extent of degradation. Using a co-solvent that is stable under the stress conditions may improve solubility and promote degradation.
Problem: The degradation is too extensive, with most of the parent compound degraded.
-
Solution 1: Reduce the severity of the stress conditions. Decrease the temperature, the concentration of the stress agent, or the exposure time. The goal is to achieve partial degradation to be able to observe the primary degradation products.
-
Solution 2: Use a lower concentration of the drug substance. High concentrations can sometimes accelerate degradation.[3]
Problem: The analytical method (e.g., HPLC) is unable to separate the parent compound from the degradation products.
-
Solution 1: Modify the HPLC method. This can involve changing the mobile phase composition (e.g., gradient, pH, organic modifier), the stationary phase (i.e., the column), the column temperature, or the flow rate.
-
Solution 2: Use a different detection wavelength. A photodiode array (PDA) detector can be used to identify a wavelength where the parent compound and the degradation products have different absorbance profiles, which can aid in their separation and quantification.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a predetermined time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a predetermined time.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a predetermined time.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for a predetermined time.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization: After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control sample (unstressed), by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column, which is a versatile stationary phase for separating a wide range of compounds.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector, preferably a PDA detector, to monitor the elution of the parent compound and its degradation products. Select a wavelength that provides a good response for all components.
-
Method Optimization: Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Caption: Workflow for conducting a forced degradation study.
References
Technical Support Center: Scaling Up the Synthesis of 5-Propyl-1H-Pyrazol-3-Amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, with a focus on scaling up the process. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely applicable and scalable method for the synthesis of this compound is the cyclocondensation reaction between a β-ketonitrile, specifically 3-oxohexanenitrile, and hydrazine hydrate.[1][2] This approach is favored for its use of readily available starting materials and generally good yields.[3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concerns during the scale-up of this synthesis revolve around the use of hydrazine hydrate and the exothermic nature of the reaction. Hydrazine is toxic and potentially explosive at elevated temperatures.[4] The condensation reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] It is crucial to have efficient cooling and to add the hydrazine hydrate portion-wise or via a controlled addition funnel.
Q3: How can I minimize the formation of byproducts?
A3: The primary byproduct concern in similar syntheses is the formation of regioisomers when using substituted hydrazines.[5] However, with unsubstituted hydrazine, this is not an issue. Other potential byproducts can arise from incomplete reaction or side reactions of the starting materials. Ensuring the purity of the 3-oxohexanenitrile and maintaining the optimal reaction temperature are key to minimizing byproduct formation.
Q4: What is the best method for purifying the final product on a large scale?
A4: For large-scale purification of this compound, crystallization is the most practical and cost-effective method.[6] The choice of solvent is critical; typically, a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.[7] Ethanol or isopropanol are often good starting points for aminopyrazoles.[6] If crystallization is challenging, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.[2] - Suboptimal reaction temperature. - Impure starting materials.[3] - Product loss during workup. | - Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has gone to completion. - Optimize Temperature: Experiment with slight variations in the reaction temperature. For many pyrazole syntheses, refluxing is necessary.[2] - Check Starting Material Purity: Ensure the 3-oxohexanenitrile and hydrazine hydrate are of high purity. - Optimize Workup: Minimize transfers and use appropriate extraction solvents to reduce product loss. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - The compound has a low melting point. | - Purification: Attempt column chromatography on a small scale to obtain a pure sample for seeding. - Solvent Screening: Screen a variety of solvents or solvent mixtures for crystallization.[6] - Salt Formation: Convert the amine to a salt (e.g., hydrochloride) which is often more crystalline.[8] - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. |
| Exothermic Reaction is Difficult to Control | - Rate of hydrazine addition is too fast. - Inadequate cooling. | - Slow Addition: Add the hydrazine hydrate dropwise or in small portions, monitoring the internal temperature. - Efficient Cooling: Use an ice bath or a chiller to maintain the desired temperature. - Dilution: Increase the solvent volume to help dissipate the heat. |
| Product Discoloration | - Air oxidation of the amine. - Impurities in the starting materials. | - Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.[7] |
Experimental Protocols
Synthesis of 3-Oxohexanenitrile (Starting Material)
A common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with acetonitrile.[9]
Reaction: Ethyl butyrate + Acetonitrile → 3-Oxohexanenitrile
Procedure:
-
To a suspension of sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether, a solution of ethyl butyrate (1 equivalent) and acetonitrile (1.1 equivalents) is added dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl) until the mixture is neutral.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation.
Synthesis of this compound
Reaction: 3-Oxohexanenitrile + Hydrazine Hydrate → this compound
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Heat the solution to reflux.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the refluxing solution. Caution: The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
| Parameter | 3-Oxohexanenitrile Synthesis | This compound Synthesis |
| Typical Yield | 60-75% | 75-90% |
| Reaction Temperature | 0°C to Room Temperature | Reflux (Solvent Dependent) |
| Reaction Time | 12-16 hours | 2-4 hours |
| Purification Method | Vacuum Distillation | Recrystallization |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-OXOHEXANENITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. 3-Oxohexanenitrile | C6H9NO | CID 9793723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-Propyl-1H-Pyrazol-3-Amine Synthesis
Welcome to the technical support center for the synthesis of 5-Propyl-1H-Pyrazol-3-Amine. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing 3-aminopyrazoles, including the 5-propyl derivative, is the cyclocondensation reaction between a β-ketonitrile and a hydrazine.[1][2] For your target molecule, the specific precursors would be 3-oxoheptanenitrile and hydrazine hydrate . This reaction typically involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.[2]
Q2: What is the role of a catalyst in this synthesis, and how do I choose one?
A2: Catalysts are crucial for controlling reaction rate and, most importantly, regioselectivity, especially when using substituted hydrazines. For the synthesis with unsubstituted hydrazine, the primary role is to facilitate the condensation and cyclization steps.
-
Acid Catalysis (e.g., Acetic Acid): A small amount of acid is often used to catalyze the initial formation of the hydrazone. Under acidic conditions with specific substrates, the reaction can favor the formation of the 5-aminopyrazole isomer.[1]
-
Base Catalysis (e.g., Sodium Ethoxide): Basic conditions can also be employed and may lead to different regiochemical outcomes, often favoring the 3-aminopyrazole isomer in certain reactions.[1]
-
Metal Catalysis: While various metal catalysts (Pd, Cu, Ni) are used for N-arylation or more complex pyrazole syntheses, they are generally not required for the basic condensation of a β-ketonitrile with unsubstituted hydrazine.[1][3]
For the synthesis of this compound from 3-oxoheptanenitrile and hydrazine, a simple acid catalyst like acetic acid is a common starting point.
Q3: My reaction with a substituted hydrazine is producing a mixture of two isomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when using a monosubstituted hydrazine with an unsymmetrical precursor like a β-ketonitrile.[4] The outcome depends on which nitrogen atom of the hydrazine attacks the nitrile group during cyclization. Researchers have developed "regiodivergent" conditions to selectively favor one isomer over the other. For example, Bagley et al. demonstrated that for the reaction of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene favored the 5-aminopyrazole, whereas sodium ethoxide in ethanol favored the 3-aminopyrazole.[1] Steric hindrance on the hydrazine substituent can also favor the formation of the 5-amino isomer.[1]
Q4: The product I isolated is not aromatic. What happened and how can I fix it?
A4: You have likely formed a pyrazoline, the non-aromatic di-hydro intermediate.[4] This is common when the reaction conditions are not sufficient to promote the final aromatization step, which involves the elimination of water. To obtain the desired aromatic pyrazole, a post-synthesis oxidation step is required. This can often be achieved by heating the pyrazoline intermediate in a solvent like DMSO with oxygen or by using a mild chemical oxidizing agent like bromine.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Consistently Low Reaction Yield
Low yields can stem from incomplete reactions, side-product formation, or precursor degradation.[4]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in pyrazole synthesis.
Issue 2: Catalyst Selection and Regioselectivity Control
When using a substituted hydrazine, catalyst and solvent choice are paramount for controlling which regioisomer is formed.
Catalyst and Solvent Effects on Regioselectivity
| Catalyst System | Solvent | Likely Major Isomer | Rationale | Reference |
| Acetic Acid (AcOH) | Toluene | 5-Amino Isomer | Acidic conditions can favor the thermodynamic product. | [1] |
| Sodium Ethoxide (EtONa) | Ethanol (EtOH) | 3-Amino Isomer | Basic conditions can favor the kinetic product. | [1] |
| No Catalyst | PEG-400 | Varies | Green solvent, outcome depends on substrates. | [5] |
| Silver Triflate (AgOTf) | N/A | 3-CF3 Isomer | Effective for specific substrates like trifluoromethylated ynones. | [6][7] |
Note: This table presents trends observed in the literature for analogous syntheses. Optimization for this compound may be required.
Logical Diagram for Catalyst Choice
Caption: Decision diagram for selecting a catalyst based on the desired isomer.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a general methodology based on the condensation of β-ketonitriles with hydrazine.[1][2]
Materials:
-
3-oxoheptanenitrile
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent like Toluene)
-
Glacial Acetic Acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxoheptanenitrile (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Neutralize any remaining acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
General Synthesis Workflow
References
- 1. soc.chim.it [soc.chim.it]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Propyl-1H-Pyrazol-3-Amine Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of 5-Propyl-1H-Pyrazol-3-Amine, managing impurities is crucial for ensuring the quality, safety, and efficacy of the final compound. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity control and remediation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
A1: The most prevalent and industrially scalable synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with hydrazine. Specifically, the reaction utilizes 3-oxohexanenitrile as the key intermediate, which is reacted with hydrazine hydrate. This method is favored for its use of readily available starting materials.
The overall synthetic pathway can be broken down into two main stages:
-
Synthesis of 3-oxohexanenitrile: This intermediate is typically prepared via a Claisen-type condensation. Common methods include the acylation of acetonitrile with an appropriate acylating agent like a propionyl ester.
-
Cyclization to form this compound: 3-oxohexanenitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or water, to yield the desired pyrazole product.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities in this synthesis can be categorized as follows:
-
Regioisomers: The most significant impurity is often the regioisomer, 3-Propyl-1H-Pyrazol-5-Amine . This forms due to the two possible modes of cyclization of the intermediate formed between 3-oxohexanenitrile and hydrazine.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 3-oxohexanenitrile and hydrazine.
-
Side-Reaction Products: Various side reactions can occur, leading to byproducts. For instance, the initially formed hydrazone can react with another molecule of the ketone to form a ketazine. Additionally, intermolecular reactions of the β-ketonitrile can occur under basic conditions.[1]
Q3: How can I control the formation of the undesired 3-Propyl-1H-Pyrazol-5-Amine regioisomer?
A3: Controlling regioselectivity in pyrazole synthesis is a common challenge. The formation of the desired 5-propyl-3-amino isomer over the 3-propyl-5-amino isomer is influenced by several factors:
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regiochemical outcome. For the reaction of β-ketonitriles with hydrazine, controlling the pH can favor the formation of one isomer over the other.
-
Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regioisomeric ratio.
-
Temperature: Reaction temperature can also play a role in controlling the kinetic versus thermodynamic product distribution.
Systematic experimentation with these parameters is often necessary to optimize the regioselectivity for the desired product.
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for rapid, real-time monitoring of the reaction progress. It can be used to track the consumption of starting materials and the formation of the product and major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of the reaction mixture and the final product. A suitable reversed-phase method can separate the desired product from its regioisomer and other impurities, allowing for accurate purity assessment.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of the product and impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and for identifying and quantifying impurities. The distinct chemical shifts of the protons and carbons in the two regioisomers allow for their differentiation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature. |
| Side reactions consuming starting materials. | - Adjust the stoichiometry of reactants. An excess of hydrazine hydrate may be beneficial.- Control the reaction temperature to minimize the formation of thermally induced byproducts. | |
| Product loss during workup. | - Optimize the extraction and isolation procedures. Ensure the pH of the aqueous phase is appropriate to minimize the solubility of the amine product. | |
| High Levels of the 3-Propyl-1H-Pyrazol-5-Amine Regioisomer | Suboptimal reaction conditions. | - Systematically vary the reaction solvent, temperature, and pH to find conditions that favor the formation of the desired isomer. |
| Lack of kinetic or thermodynamic control. | - Explore running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product, or at a higher temperature for a shorter duration for the kinetically favored product. | |
| Presence of Unreacted 3-Oxohexanenitrile | Insufficient hydrazine or reaction time. | - Ensure at least a stoichiometric amount of hydrazine hydrate is used; a slight excess can be beneficial.- Extend the reaction time and monitor by TLC. |
| Product is an Oil and Difficult to Purify | Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography on silica gel. A gradient elution system may be necessary to separate the product from closely related impurities.- Consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. The free base can be regenerated afterward. |
| Inconsistent Results Between Batches | Variability in the quality of starting materials. | - Ensure the purity of 3-oxohexanenitrile and hydrazine hydrate before use. Impurities in the starting materials can lead to inconsistent results and the formation of unexpected byproducts. |
Experimental Protocols
Synthesis of 3-Oxohexanenitrile (Illustrative Protocol)
This protocol is based on the general principle of Claisen condensation for the synthesis of β-ketonitriles.[1]
Materials:
-
Propionylating agent (e.g., ethyl propionate)
-
Acetonitrile
-
Strong base (e.g., sodium ethoxide or potassium tert-butoxide)
-
Anhydrous ether or tetrahydrofuran (THF)
-
Aqueous acid (e.g., dilute HCl or H2SO4) for workup
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the strong base in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Add a solution of acetonitrile and the propionylating agent in the anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-oxohexanenitrile.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound (Illustrative Protocol)
This protocol is adapted from general procedures for the synthesis of 3-aminopyrazoles from β-ketonitriles.[2]
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate (e.g., 85% solution in water)
-
Ethanol or another suitable solvent
-
Toluene or other azeotroping agent for water removal (optional)
-
Aqueous base (e.g., NaOH or NaHCO3) for workup
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
If water was used as a solvent or is present from the hydrazine hydrate, it can be removed by azeotropic distillation with toluene.[2]
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) | Regioisomer Ratio (5-propyl-3-amino : 3-propyl-5-amino) |
| 1 | Ethanol | Reflux | 6 | 75 | 92 | 90:10 |
| 2 | Water | 100 | 8 | 68 | 88 | 85:15 |
| 3 | Toluene | Reflux | 12 | 65 | 90 | 92:8 |
| 4 | Ethanol | 50 | 12 | 70 | 95 | 95:5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
References
Validation & Comparative
Unveiling the Activity of 5-Propyl-1H-Pyrazol-3-Amine and its Analogs in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Propyl-1H-Pyrazol-3-Amine and related pyrazole derivatives, focusing on their performance in kinase inhibition assays. The following sections detail experimental data, protocols, and the relevant biological pathways to offer a comprehensive overview of their structure-activity relationships.
While direct comparative assay data for this compound is limited in publicly available research, a comprehensive analysis of structurally similar 3-amino-5-alkyl-pyrazole derivatives provides significant insights into its potential activity. A key area where this class of compounds has been evaluated is in the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research.
Performance in CDK2/cyclin A Inhibition Assays
A seminal study on the discovery of 3-aminopyrazole inhibitors of CDK2/cyclin A provides a foundational dataset for comparing the impact of substitutions at the 5-position of the pyrazole ring. Although this compound was not explicitly detailed, the activities of its close structural analogs—5-methyl, 5-ethyl, 5-isopropyl, and 5-cyclopropyl derivatives—were quantified. These compounds were evaluated for their ability to inhibit the kinase activity of the CDK2/cyclin A complex.
The core structure, 3-amino-5-alkyl-pyrazole, serves as a versatile scaffold in medicinal chemistry. The amino group at the 3-position is crucial for forming key interactions within the ATP-binding pocket of kinases. Variations in the alkyl or cycloalkyl group at the 5-position can significantly influence binding affinity and selectivity.
Below is a summary of the inhibitory concentrations (IC50) for these pyrazole derivatives against CDK2/cyclin A. The data illustrates the impact of the size and nature of the substituent at the 5-position on inhibitory activity.
| Compound | 5-Substituent | IC50 (µM) for CDK2/cyclin A |
| 1 | -CH₃ (Methyl) | > 50 |
| 2 | -CH₂CH₃ (Ethyl) | > 50 |
| 3 | -CH(CH₃)₂ (Isopropyl) | > 50 |
| 4 | -cyclopropyl | 1.8 |
Data sourced from a study on 3-aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents.
The data indicates that simple, small alkyl substituents like methyl, ethyl, and isopropyl at the 5-position of the 3-aminopyrazole scaffold do not confer significant inhibitory activity against CDK2/cyclin A. In contrast, the introduction of a cyclopropyl group at the same position leads to a notable increase in potency, with an IC50 value of 1.8 µM. This suggests that the conformational constraint and electronic properties of the cyclopropyl ring may be more favorable for binding to the active site of CDK2.
Based on this trend, it can be inferred that this compound, with a flexible propyl chain, would likely exhibit weak inhibitory activity against CDK2/cyclin A, similar to its methyl, ethyl, and isopropyl counterparts. The enhanced activity of the 5-cyclopropyl derivative highlights the importance of rigidity and specific spatial arrangement of the substituent at this position for effective kinase inhibition.
Experimental Protocols
The following is a detailed methodology for the CDK2/cyclin A inhibition assay as described in the reference literature.
CDK2/cyclin A Inhibition Assay Protocol
1. Enzyme and Substrate Preparation:
-
Human recombinant CDK2/cyclin A was expressed and purified.
-
The substrate used was a biotinylated peptide derived from Histone H1.
2. Assay Procedure:
-
The assay was performed in 96-well plates.
-
Test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.
-
The kinase reaction was initiated by adding a mixture of the CDK2/cyclin A enzyme, the biotinylated Histone H1 peptide substrate, and ATP in a buffered solution.
-
The reaction was allowed to proceed at a controlled temperature for a specific duration.
3. Detection of Kinase Activity:
-
The reaction was stopped, and the amount of phosphorylated substrate was quantified.
-
This was achieved using a detection system that recognizes the phosphorylated peptide, often involving a specific antibody or a phosphorylation-sensitive reagent.
-
The signal generated is proportional to the kinase activity.
4. Data Analysis:
-
The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor.
-
IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of CDK2/cyclin A in cell cycle progression and a generalized workflow for screening kinase inhibitors.
Caption: Role of CDK2/Cyclin A in Cell Cycle Progression.
Caption: Generalized Workflow for Kinase Inhibitor Screening.
A Comparative Guide to the Biological Screening of a 5-Propyl-1H-Pyrazol-3-Amine Library
This guide provides a comprehensive overview of the biological screening of a 5-propyl-1H-pyrazol-3-amine library, offering a comparative analysis of its potential biological activities against alternative heterocyclic scaffolds. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data-driven comparisons, detailed experimental methodologies, and visual representations of key biological and experimental processes.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents due to its unique structural features that allow for diverse chemical modifications.[3]
Comparative Biological Activity
The biological activity of a this compound library can be benchmarked against other known pyrazole derivatives and heterocyclic compounds. The following tables summarize the in vitro activity of various pyrazole derivatives against different cancer cell lines and microbial strains, providing a comparative landscape of their therapeutic potential.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [4] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [4] |
| Quinolin-2(1H)-one-based pyrazole 3i | HeLa | 2.4 ± 0.14 | [5] |
| Pyrazole-based azole 17a | A549 | 4.47 ± 0.3 µg/mL | [5] |
| Pyrazole-based azole 17b | A549 | 3.46 ± 0.6 µg/mL | [5] |
| Pyrazole-oxindole derivative 214 | Various | 3 (tubulin assembly) | [6] |
| Pyrazole derivative 215 | A549, NCI-H1299 | 5.94, 6.40 | [6] |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 | Exhibited growth inhibitory effects | [7] |
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| a-Acyl-pyrazole-3-carboxylic acid 211 | B. subtilis, S. aureus, E. coli, P. aeruginosa, K. pneumonia | Potent activity | [6] |
| Pyrazolyl alcohol 212 | Micrococcus luteus | 3.9 | [6] |
| Pyrazole oxime derivative 213 | Pseudoperonospora cubensis | 0.51 (EC50) | [6] |
| 5-amino functionalized pyrazole 3c | Multidrug-resistant Staphylococcus | 32-64 | [8] |
| 5-amino functionalized pyrazole 4b | Multidrug-resistant Staphylococcus | 32-64 | [8] |
| 5-amino functionalized pyrazole 3c | Mycobacterium tuberculosis | Moderate activity | [8] |
| 5-amino functionalized pyrazole 4a | Mycobacterium tuberculosis (including MDR strains) | Moderate activity | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological screening results. The following are methodologies for key assays used to evaluate the anticancer and antimicrobial activities of the this compound library.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from the this compound library) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal concentration (MBC).
Visualizing Biological and Experimental Pathways
Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes and experimental designs.
Caption: High-throughput screening workflow for a this compound library.
Caption: Generalized kinase signaling pathway and points of inhibition by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 5-Propyl-1H-Pyrazol-3-Amine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard spectroscopic techniques for the structural elucidation of 5-Propyl-1H-Pyrazol-3-Amine, a substituted pyrazole of interest in medicinal chemistry. We present expected data, detailed experimental protocols, and a comparison with a potential regioisomeric impurity to demonstrate the power of a multi-technique approach.
The synthesis of this compound can potentially yield its regioisomer, 3-Propyl-1H-Pyrazol-5-Amine. Distinguishing between these two structures is essential for understanding structure-activity relationships and ensuring the purity of the target compound. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently assign the correct structure.
Due to the limited availability of specific spectral data for this compound in public databases, this guide will utilize data from a closely related analog, 5-Methyl-1H-Pyrazol-3-Amine, to provide representative spectral characteristics. The principles of spectral interpretation remain the same, with predictable variations in the signals corresponding to the alkyl substituent.
Data Presentation: A Comparative Spectral Analysis
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its potential regioisomer.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 3-Propyl-1H-Pyrazol-5-Amine (Predicted) | Key Differentiator |
| H4 (pyrazole ring) | ~5.4 ppm (s) | ~5.8 ppm (s) | The chemical shift of the pyrazole ring proton is sensitive to the position of the substituents. |
| NH₂ (amine) | ~4.7 ppm (br s) | ~6.5 ppm (br s) | The electronic environment of the amine protons differs between the two isomers. |
| NH (pyrazole ring) | ~11.0 ppm (br s) | ~11.5 ppm (br s) | Minor shift expected due to different electronic environments. |
| -CH₂- (propyl) | ~2.4 ppm (t) | ~2.6 ppm (t) | The methylene group adjacent to the pyrazole ring will experience slightly different shielding. |
| -CH₂- (propyl) | ~1.6 ppm (sextet) | ~1.7 ppm (sextet) | |
| -CH₃ (propyl) | ~0.9 ppm (t) | ~0.9 ppm (t) |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 3-Propyl-1H-Pyrazol-5-Amine (Predicted) | Key Differentiator |
| C3 (pyrazole ring) | ~158 ppm | ~150 ppm | The carbon atom attached to the amino group will have a distinct chemical shift compared to the carbon attached to the propyl group. |
| C5 (pyrazole ring) | ~148 ppm | ~155 ppm | The position of the alkyl and amino substituents significantly influences the chemical shifts of the pyrazole ring carbons. |
| C4 (pyrazole ring) | ~90 ppm | ~95 ppm | |
| -CH₂- (propyl) | ~28 ppm | ~30 ppm | |
| -CH₂- (propyl) | ~22 ppm | ~22 ppm | |
| -CH₃ (propyl) | ~14 ppm | ~14 ppm |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Technique | This compound (Predicted) | 3-Propyl-1H-Pyrazol-5-Amine (Predicted) | Key Differentiator |
| Molecular Ion [M]⁺ | m/z 125 | m/z 125 | Both isomers have the same molecular weight. |
| Major Fragments | m/z 96 ([M-C₂H₅]⁺), m/z 82 ([M-C₃H₇]⁺) | m/z 96 ([M-C₂H₅]⁺), m/z 82 ([M-C₃H₇]⁺) | While the major fragments may be similar, the relative intensities of the fragment ions can differ, providing clues to the structure. |
Table 4: Predicted FT-IR Spectral Data (Solid, KBr)
| Vibrational Mode | This compound (Predicted) | Key Features |
| N-H stretch (amine) | 3400-3200 cm⁻¹ (broad) | Indicates the presence of the primary amine group. |
| N-H stretch (pyrazole) | 3150-3000 cm⁻¹ (broad) | Characteristic of the N-H bond within the pyrazole ring. |
| C-H stretch (alkyl) | 2960-2850 cm⁻¹ | Confirms the presence of the propyl group. |
| C=N stretch (pyrazole) | ~1640 cm⁻¹ | Typical for the pyrazole ring. |
| N-H bend (amine) | ~1600 cm⁻¹ | Further evidence for the primary amine. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Weigh 5-10 mg of the synthesized compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
Protocol for FT-IR Analysis (KBr Pellet):
-
Sample Preparation:
-
Grind 1-2 mg of the synthesized compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or dichloromethane.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Comparison of analytical techniques for distinguishing between pyrazole regioisomers.
By employing a combination of NMR, IR, and Mass Spectrometry, researchers can confidently elucidate the structure of synthesized this compound and differentiate it from potential isomeric impurities. This comprehensive analytical approach is fundamental for ensuring the quality and reliability of chemical compounds in drug discovery and development.
Structure-Activity Relationship of 5-Propyl-1H-Pyrazol-3-Amine Analogs: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compound series is paramount for the advancement of potent and selective therapeutic agents. This guide provides a comparative analysis of 5-Propyl-1H-Pyrazol-3-Amine analogs and related pyrazole-based compounds, with a focus on their activity as kinase inhibitors. The data presented herein is compiled from various studies to aid in the rational design of next-generation inhibitors.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The 3-amino-1H-pyrazole core, in particular, has been identified as a versatile starting point for the development of potent inhibitors of various protein kinases, which are critical targets in oncology, inflammation, and neurodegenerative diseases.[3][4][5] This guide will delve into the SAR of this class of molecules, presenting quantitative data, experimental methodologies, and a visualization of a relevant signaling pathway.
Comparative Biological Activity of 3-Amino-1H-Pyrazole Analogs
The following table summarizes the in vitro inhibitory activity of a series of 3-amino-1H-pyrazole analogs against various protein kinases. The data highlights how substitutions on the pyrazole ring and the N-linked pyrimidine moiety influence potency and selectivity. While the core focus is on analogs related to this compound, the table includes derivatives with other substituents at the 5-position to provide a broader understanding of the SAR.
| Compound ID | R1 (Pyrazole C5) | Linker/Core Modification | Target Kinase | IC50 (nM) | Cell-based Activity (IC50, µM) | Reference |
| Series 1: JNK3 Inhibitors | [4] | |||||
| 7a | 3,4-dichlorophenyl | Pyrimidinyl | JNK3 | - | - | [4] |
| 8a | 3,4-dichlorophenyl | (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)...acetonitrile | JNK3 | 227 | - | [4] |
| Series 2: LRRK2 Inhibitors | [6] | |||||
| 7 | 4-pyridyl | 1H-pyrazole biaryl sulfonamide | GS-LRRK2 | - | - | [6] |
| 16 | 4-pyridyl | N-methyl adjacent to pyridine | GS-LRRK2 | - | - | [6] |
| 19 | Morpholine | - | GS-LRRK2 | - | - | [6] |
| 20 | Morpholine | - | GS-LRRK2 | - | - | [6] |
| Series 3: PLK1 Inhibitors | [7] | |||||
| D39 | 4-styryl-3-carboxylate | N-(dimethylcarbamoyl)indolinyl-aminopyrimidinyl | PLK1 | 1430 | - | [7] |
| D40 | 4-styryl-3-carboxamide | N-(dimethylcarbamoyl)indolinyl-aminopyrimidinyl | PLK1 | 359 | - | [7] |
| Series 4: FGFR Inhibitors | [8] | |||||
| 10h | - | 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 | NCI-H520: 0.019 | [8] |
| FGFR2 | 41 | SNU-16: 0.059 | [8] | |||
| FGFR3 | 99 | KATO III: 0.073 | [8] | |||
| FGFR2 V564F | 62 | [8] | ||||
| Series 5: CDK Inhibitors | [5] | |||||
| 22 | Cyclobutyl | Biphenyl | CDK2 | 24 | - | [5] |
| CDK5 | 23 | - | [5] | |||
| 24 | - | - | CDK1 | 2380 | HepG2: 0.05 | [5] |
| 25 | - | - | CDK1 | 1520 | HepG2: 0.028 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of this compound analogs.
In Vitro Kinase Inhibition Assay (Representative Protocol for PLK1)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase.
-
Reaction Setup : In a 96-well plate, the kinase (e.g., PLK1 (h), 5-10 mU) is incubated in a final reaction volume of 25 µL. The reaction buffer contains 25 mM Tris pH 7.5, 0.02 mM EGTA, 0.66 mg/mL myelin basic protein, and 10 mM Mg acetate.
-
Substrate and ATP : The substrate (e.g., Casein, 1 µM) and radiolabeled ATP ([³³P-ATP], specific activity approx. 500 cpm/pmol) at a concentration of 10 µM are added.
-
Compound Addition : The test compounds are added at varying concentrations.
-
Initiation and Incubation : The reaction is initiated by the addition of the Mg-ATP mixture and incubated for 40 minutes at room temperature.
-
Stopping the Reaction : The reaction is stopped by adding 5 µL of a 3% phosphoric acid solution.
-
Measurement : 10 µL of the reaction mixture is spotted onto a P30 filtremat, washed three times with 75 mM phosphoric acid, and once with methanol. After drying, the radioactivity is measured by scintillation counting.
-
Data Analysis : IC50 values are calculated from the dose-response curves.[9]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell viability.
-
Cell Seeding : Cancer cell lines (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
Caption: Experimental workflow for SAR studies.
Caption: Simplified JNK signaling pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis of 5-Propyl-1H-Pyrazol-3-Amine and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 5-Propyl-1H-Pyrazol-3-Amine and structurally related pyrazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings on analogous compounds to offer insights into its potential therapeutic applications, focusing on anticancer and anti-inflammatory activities. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological effects.[1][2][3] This guide presents quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[2][3][4] The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, providing a basis for structure-activity relationship (SAR) analysis.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative | MCF-7 (Breast) | Not specified, but showed "interesting growth inhibitory effects" | [5] |
| Compound 2 | Pyrazolo[3,4-b]pyridine derivative (57) | HepG2 (Liver) | 3.11 | [2] |
| MCF-7 (Breast) | 4.91 | [2] | ||
| HeLa (Cervical) | 4.24 | [2] | ||
| Compound 3 | Pyrazolo[3,4-b]pyridine derivative (58) | HepG2 (Liver) | 4.06 | [2] |
| MCF-7 (Breast) | 4.15 | [2] | ||
| HeLa (Cervical) | 4.24 | [2] | ||
| Compound 4 | Pyrazole Benzothiazole Hybrid (25) | HT29 (Colon) | 3.17 | [2] |
| PC3 (Prostate) | 4.25 | [2] | ||
| A549 (Lung) | 5.89 | [2] | ||
| U87MG (Glioblastoma) | 6.77 | [2] | ||
| Compound 5 | Pyrazolo [1,5-a]pyrimidine derivative (29) | MCF7 (Breast) | 17.12 | [2] |
| HepG2 (Liver) | 10.05 | [2] | ||
| A549 (Lung) | 29.95 | [2] | ||
| Caco2 (Colon) | 25.24 | [2] | ||
| Compound 6 | Aryl azo imidazo[1,2-b]pyrazole derivative (26a) | MCF-7 (Breast) | 6.1 ± 0.4 | [6] |
| Compound 7 | Aryl azo imidazo[1,2-b]pyrazole derivative (26b) | MCF-7 (Breast) | 8.0 ± 0.5 | [6] |
| Compound 8 | Aryl azo imidazo[1,2-b]pyrazole derivative (26c) | MCF-7 (Breast) | 7.4 ± 0.3 | [6] |
| Compound 9 | Pyrazole derivative (11) | MCF-7 (Breast) | 2.85 | [7] |
| HT-29 (Colon) | 2.12 | [7] | ||
| Compound 10 | Pyrazole derivative (12) | MCF-7 (Breast) | 10.43 | [7] |
| HT-29 (Colon) | 4.76 | [7] | ||
| Compound 11 | Pyrazole derivative (15) | MCF-7 (Breast) | 23.99 | [7] |
| HT-29 (Colon) | 69.37 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways in Cancer Targeted by Pyrazole Derivatives
Pyrazole derivatives can exert their anticancer effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation.[4]
Anti-inflammatory Activity of Pyrazole Derivatives
The anti-inflammatory properties of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][8] This mechanism is shared by well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which itself features a pyrazole core.[7]
Quantitative Data: COX Inhibition
The following table presents the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter for assessing the gastrointestinal safety profile of these compounds. A higher SI indicates greater selectivity for COX-2.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | (Reference Drug) | 7.6 | 0.04 | 190 | [1] |
| Compound 12 | Sulfonamide-methylamine pyrazole (5u) | 130.14 | 1.79 | 72.73 | [1] |
| Compound 13 | Sulfonamide-methylamine pyrazole (5s) | 165.04 | 2.51 | 65.75 | [1] |
| Compound 14 | Pyrazole derivative (11) | >100 | 0.043 | >2325 | [7] |
| Compound 15 | Pyrazole derivative (12) | >100 | 0.049 | >2040 | [7] |
| Compound 16 | Pyrazole derivative (15) | >100 | 0.045 | >2222 | [7] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 can be determined using a variety of commercially available assay kits.
Principle: These assays typically measure the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Colorimetric Measurement: The absorbance is measured over time using a plate reader.
-
IC50 Calculation: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the dose-response curve.
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of many pyrazole derivatives is the selective inhibition of COX-2, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Conclusion
The pyrazole scaffold represents a versatile and privileged structure in the design of bioactive molecules. While direct experimental data on this compound is not extensively available, the comparative analysis of structurally related 5-substituted pyrazole derivatives provides valuable insights into its potential as an anticancer and anti-inflammatory agent. The presented quantitative data, experimental protocols, and pathway diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further synthesis and biological evaluation of this compound and its analogs are warranted to fully elucidate their structure-activity relationships and mechanisms of action.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Inhibitory Potential of 5-Propyl-1H-Pyrazol-3-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of a wide array of biologically active compounds. Within this class, 5-Propyl-1H-Pyrazol-3-Amine serves as a valuable starting material for the synthesis of potent kinase inhibitors. This guide provides a comparative analysis of the mechanism of action of kinase inhibitors derived from this scaffold, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound have been shown to function as competitive inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. By binding to the ATP-binding pocket of these kinases, they block the transfer of a phosphate group to their substrate proteins, thereby interrupting the signaling cascade. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.
This guide focuses on two prominent kinase families targeted by derivatives of the this compound scaffold: Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Pyrazole-based inhibitors have demonstrated efficacy in targeting the CDK-Retinoblastoma (Rb) pathway.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is critical for transmitting signals from cytokines and growth factors, which are involved in immunity and inflammation.[1][2][3] Chronic activation of this pathway is implicated in autoimmune diseases and some cancers. Pyrazole-containing compounds have been developed as effective JAK inhibitors.
Comparative Performance Data
The following tables summarize the inhibitory activity (IC50) of pyrazole-based kinase inhibitors derived from scaffolds similar to this compound, alongside alternative, non-pyrazole-based inhibitors targeting the same kinases. This allows for an objective comparison of their potency.
Table 1: Comparison of CDK2 Inhibitors
| Compound ID | Scaffold Type | Target Kinase | IC50 (µM) |
| Compound 9 [4][5] | Pyrazole | CDK2 | 0.96[4][5] |
| Compound 7d [4][5] | Pyrazole | CDK2 | 1.47[4][5] |
| Compound 4 [4][5] | Pyrazole | CDK2 | 3.82[4][5] |
| Ribociclib [6] | Pyridopyrimidine | CDK4/6 | - |
| AT7519 [4] | Pyrazole | CDK2 | 0.21[4] |
| AZD5438 [4] | Imidazo-pyrimidine | CDK2 | 0.006[4] |
Table 2: Comparison of JAK Inhibitors
| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) |
| Ruxolitinib [7][8][9] | Pyrrolopyrimidine | JAK1/JAK2 | 3.3/2.8[7][8][9] |
| Tofacitinib [7] | Pyrrolopyrimidine | JAK3 | 1[7] |
| Baricitinib [10][11] | Pyrrolopyrimidine | JAK1/JAK2 | - |
| Fedratinib [9][11] | Dianilinopyrimidine | JAK2 | 6[11] |
| Abrocitinib [7][10] | Pyrrolopyrimidine | JAK1 | 29[7][10] |
| Upadacitinib [10][11] | Pyrrolopyrimidine | JAK1 | - |
| Oclacitinib [8] | Pyrrolopyrimidine | JAK1 | 10[8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below is a representative protocol for an in vitro kinase inhibition assay.
Experimental Workflow for Kinase Inhibition Assay
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay.[12][13]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound to the desired concentrations.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide demonstrates that this compound is a versatile precursor for synthesizing potent kinase inhibitors. The provided comparative data and experimental protocols offer a valuable resource for researchers working to develop novel therapeutics targeting kinase-driven diseases. Further exploration of structure-activity relationships of derivatives from this scaffold holds significant promise for the discovery of next-generation inhibitors with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. promega.com [promega.com]
In Vitro Performance of Pyrazole-Based Kin-ase Inhibitors: A Comparative Guide
This guide provides an objective comparison of the in vitro performance of 5-Propyl-1H-Pyrazol-3-Amine and other pyrazole-based compounds against various protein kinase targets. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to target the ATP-binding site of a wide range of kinases.[1][2] This guide summarizes inhibitory activities, details common experimental protocols, and visualizes a key signaling pathway and a typical experimental workflow.
Comparative In Vitro Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and for prioritizing lead compounds for further development. While specific data for this compound is not publicly available, the table includes structurally related compounds to provide a comparative context for the pyrazole scaffold.
| Compound/Reference | Target Kinase | IC50 (nM) |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) |
| Compound 2 (analogue of Afuresertib) | Akt1 | 1.3 |
| Tozasertib (VX-680 analogue) | Aurora A | 160 |
| Pyrazole Derivative | Chk2 | 17.9 |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 |
| Ruxolitinib | JAK1 | ~3 |
| Ruxolitinib | JAK2 | ~3 |
| Pyrazole Derivative | Bcr-Abl | 14.2 |
Note: Data is compiled from various research publications.[1][3] Direct comparison between compounds should be made with caution as experimental conditions may vary.
Experimental Protocols
A variety of in vitro assays are utilized to determine the inhibitory activity of compounds against target kinases. Below are detailed methodologies for commonly employed assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
Test Compounds (e.g., this compound) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DTT
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4][5]
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, test compound, and kinase reaction buffer.
-
Initiation: Start the reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane, which binds the phosphorylated substrate.
-
Washing: Wash the paper/membrane to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Determine the kinase activity based on the amount of radioactivity and calculate the IC50 values for the test compounds.[6]
Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is frequently observed in cancer, making it a key target for drug development.[1][7] Many pyrazole-based inhibitors have been developed to target kinases within this pathway, such as Akt.[1]
Caption: The PI3K/Akt signaling pathway and the point of inhibition by pyrazole-based Akt inhibitors.
Experimental Workflow for In Vitro Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential kinase inhibitors.
Caption: A generalized workflow for in vitro screening of kinase inhibitors.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Propyl-1H-Pyrazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-Propyl-1H-Pyrazol-3-Amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the presence of the propyl and amine functionalities allows for diverse structural modifications to modulate pharmacological properties. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore critical considerations in a research and development setting. This guide outlines two distinct synthetic strategies:
-
Route 1: A classical and widely applicable method involving the condensation of a β-ketonitrile with hydrazine.
-
Route 2: An alternative approach utilizing the reaction of an α,β-unsaturated nitrile with hydrazine.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route 1: β-Ketonitrile Condensation | Route 2: α,β-Unsaturated Nitrile Cyclization (Hypothetical) |
| Starting Materials | 3-Oxohexanenitrile, Hydrazine Hydrate | 2-Hexenenitrile, Hydrazine Hydrate |
| Key Reaction Steps | 1. Synthesis of 3-Oxohexanenitrile2. Cyclization with Hydrazine | 1. Michael Addition2. Cyclization/Oxidation |
| Yield | ~75-85% (overall) | Not explicitly reported for this specific product |
| Reaction Time | Step 1: ~4-6 hoursStep 2: ~2-4 hours | Potentially longer due to the nature of the reaction |
| Reaction Temperature | Step 1: 0-25°CStep 2: Reflux | Varies, may require elevated temperatures |
| Purity of Product | High, often requires recrystallization | Variable, may require chromatographic purification |
Experimental Protocols
Route 1: Condensation of 3-Oxohexanenitrile with Hydrazine
This two-step synthesis is a robust and well-established method for the preparation of 5-substituted-3-aminopyrazoles.
Step 1: Synthesis of 3-Oxohexanenitrile
This step involves the Claisen condensation of butyronitrile with ethyl acetate using a strong base.
-
Materials:
-
Butyronitrile
-
Ethyl acetate
-
Sodium ethoxide (or another suitable strong base)
-
Diethyl ether (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
A solution of sodium ethoxide in diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
A mixture of butyronitrile and ethyl acetate is added dropwise to the cooled base suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxohexanenitrile, which can be purified by vacuum distillation.
-
Step 2: Cyclization with Hydrazine
The synthesized β-ketonitrile is then cyclized with hydrazine to form the target pyrazole.
-
Materials:
-
3-Oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
-
Procedure:
-
3-Oxohexanenitrile is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added to the solution, and the mixture is heated to reflux for a few hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to afford pure this compound.
-
Route 2: Cyclization of an α,β-Unsaturated Nitrile with Hydrazine (Hypothetical)
This route offers an alternative disconnection but is less commonly reported for this specific target. The general principle involves the Michael addition of hydrazine to an α,β-unsaturated nitrile, followed by cyclization and oxidation.
-
Materials:
-
2-Hexenenitrile
-
Hydrazine hydrate
-
A suitable solvent (e.g., ethanol)
-
An oxidizing agent (if necessary)
-
-
Procedure:
-
To a solution of 2-hexenenitrile in a suitable solvent, hydrazine hydrate is added.
-
The reaction mixture is heated to promote the initial Michael addition and subsequent cyclization.
-
Depending on the reaction conditions and the stability of the intermediate pyrazolidine, an in-situ oxidation or a separate oxidation step might be required to form the aromatic pyrazole ring.
-
Workup and purification would likely involve extraction and chromatographic methods to isolate the desired product from potential side products.
-
Signaling Pathways and Experimental Workflows
The logical progression of the synthetic routes and the decision-making process for selecting a method can be visualized as follows:
Caption: A flowchart comparing the two synthetic routes to this compound.
Conclusion
Based on the available information, Route 1, the condensation of a β-ketonitrile with hydrazine, is the more established and reliable method for the synthesis of this compound. This route generally provides good yields and the final product can often be purified by simple recrystallization, making it amenable to larger-scale synthesis. While Route 2 offers a conceptually different approach, its application for this specific target is not as well-documented, and it may present challenges in terms of reaction control and purification.
For researchers requiring a dependable and scalable synthesis of this compound, the β-ketonitrile condensation route is the recommended starting point. Further optimization of reaction conditions for either route could potentially lead to improved performance, and the choice of synthesis may also be influenced by the availability and cost of the respective starting materials.
A Spectroscopic Comparison of 5-Propyl-1H-Pyrazol-3-Amine Isomers: A Guide for Researchers
For researchers and professionals in drug development, a precise understanding of isomeric structures is paramount. The differentiation of isomers is critical as even subtle structural variations can lead to significant differences in biological activity, toxicity, and pharmacokinetic properties. This guide provides a comparative spectroscopic analysis of 5-Propyl-1H-Pyrazol-3-Amine and its principal isomer, 3-Propyl-1H-Pyrazol-5-Amine. Due to tautomerism, these constitutional isomers can exist in equilibrium, making their individual characterization challenging yet essential.[1][2]
This comparison synthesizes expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and differentiation. The data presented are based on established principles of pyrazole chemistry and spectroscopic analysis of related substituted pyrazoles.[1][3][4]
Tautomeric and Positional Isomers
This compound can exist in two tautomeric forms, which are in dynamic equilibrium. Additionally, it has a key positional isomer, 3-Propyl-1H-Pyrazol-5-Amine, which also exhibits tautomerism. The primary structures for comparison are:
-
This compound
-
3-Propyl-1H-Pyrazol-5-Amine
The tautomerism in these pyrazoles involves the migration of a proton between the nitrogen atoms of the pyrazole ring.[1] For N-unsubstituted pyrazoles, this can lead to broadened signals in NMR spectra at room temperature.[1]
Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound and its primary isomer.
Table 1: Predicted ¹H NMR Chemical Shifts (δ in ppm)
| Assignment | This compound | 3-Propyl-1H-Pyrazol-5-Amine | Rationale for Differences |
| Propyl-CH₃ | ~0.9 (t) | ~0.9 (t) | Minimal difference expected as it is distant from the ring. |
| Propyl-CH₂ | ~1.6 (sextet) | ~1.6 (sextet) | Minimal difference expected. |
| Propyl-CH₂ (adjacent to ring) | ~2.5 (t) | ~2.7 (t) | The chemical environment at C3 vs. C5 will cause a slight shift. |
| Pyrazole C4-H | ~5.4 | ~5.8 | The position of the electron-donating amino group significantly shields the adjacent C4 proton in the 5-propyl isomer. |
| NH₂ | ~4.5 (br s) | ~3.5 (br s) | The electronic environment of the amino group at C3 vs. C5 will influence the chemical shift. |
| NH (ring) | ~11.0 (br s) | ~11.5 (br s) | The position of the propyl group will have a minor influence on the acidity and chemical shift of the ring NH. |
Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are approximate and can be influenced by solvent and concentration. The broadness of NH signals is due to tautomerism and exchange.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ in ppm)
| Assignment | This compound | 3-Propyl-1H-Pyrazol-5-Amine | Rationale for Differences |
| Propyl-CH₃ | ~14.0 | ~14.0 | Minimal difference. |
| Propyl-CH₂ | ~22.0 | ~23.0 | Minor shift due to overall electronic differences. |
| Propyl-CH₂ (adjacent to ring) | ~30.0 | ~32.0 | The attachment point on the ring (C3 vs. C5) will cause a noticeable shift. |
| Pyrazole C4 | ~90.0 | ~95.0 | The position of the substituents affects the electron density at C4. |
| Pyrazole C3 | ~155.0 | ~160.0 | The carbon bearing the amino group will be significantly downfield. |
| Pyrazole C5 | ~145.0 | ~150.0 | The carbon bearing the propyl group will be less downfield than the one with the amino group. |
Note: Due to tautomerism, the signals for C3 and C5 may be broadened in N-unsubstituted pyrazoles.[1]
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound | 3-Propyl-1H-Pyrazol-5-Amine | Notes |
| N-H Stretch (NH₂) | 3400-3200 (two bands) | 3400-3200 (two bands) | Asymmetric and symmetric stretching of the primary amine. |
| N-H Stretch (ring) | 3200-3100 (broad) | 3200-3100 (broad) | Broad due to hydrogen bonding. |
| C-H Stretch (propyl) | 2960-2850 | 2960-2850 | Characteristic alkyl C-H stretching. |
| C=N Stretch (ring) | ~1620 | ~1625 | Ring stretching vibrations. |
| N-H Bend (NH₂) | ~1590 | ~1585 | Scissoring vibration of the amino group. |
Note: While the exact positions will be very similar, subtle shifts and differences in peak shape and intensity can be used for differentiation when comparing spectra directly.[2]
Table 4: Expected Mass Spectrometry Fragmentation
| Analysis | This compound & 3-Propyl-1H-Pyrazol-5-Amine |
| Molecular Ion (M⁺) | m/z = 125.10 |
| Key Fragments | m/z = 110: Loss of -CH₃ |
| m/z = 96: Loss of -C₂H₅ (ethyl radical) | |
| m/z = 82: Loss of -C₃H₇ (propyl radical) | |
| m/z = 68: Fragmentation of the pyrazole ring |
Note: The mass spectra of these isomers are expected to be very similar due to the formation of common fragment ions. Differentiation may require high-resolution mass spectrometry or comparison of relative fragment intensities.[3]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or by using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) is suitable for LC-MS and will typically show the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum over a range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
By carefully applying these spectroscopic techniques and comparing the resulting data with the expected values presented in this guide, researchers can confidently differentiate between the isomers of this compound. This foundational characterization is a critical step in the advancement of research and development in medicinal chemistry.
References
Benchmarking 5-Propyl-1H-Pyrazol-3-Amine Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory potential of 5-Propyl-1H-Pyrazol-3-Amine against established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). Given the increasing interest in pyrazole derivatives as kinase inhibitors, and the documented activity of 1H-pyrazol-3-amine scaffolds against RIPK1, this document outlines the necessary experimental context for benchmarking this compound. While direct inhibitory data for this compound is not publicly available, this guide serves as a foundational resource for researchers seeking to investigate its potential as a RIPK1 inhibitor.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Recent studies have highlighted derivatives of 1H-pyrazol-3-amine as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. Therefore, this compound represents a candidate for investigation as a potential modulator of RIPK1-mediated signaling pathways.
Comparative Analysis of Known RIPK1 Inhibitors
To effectively benchmark the potential of this compound, its inhibitory activity must be compared against well-characterized RIPK1 inhibitors. The following table summarizes the in vitro potency of several known RIPK1 inhibitors.
| Compound Name | Target(s) | IC50 (nM) | Assay Type | Reference |
| Necrostatin-1 | RIPK1 | 182 | Biochemical | [4] |
| GSK2982772 | RIPK1 | 1 | Biochemical | [5] |
| Compound 44 (1H-pyrazol-3-amine derivative) | RIPK1 | low nanomolar | Biochemical | [3] |
| RIPA-56 | RIPK1 | 13 | Biochemical | [5] |
| GSK'074 | RIPK1, RIPK3 | 10 (blocks necroptosis) | Cell-based | [5] |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following experimental protocols are recommended for assessing the inhibitory activity of this compound against RIPK1.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) and known inhibitors (e.g., Necrostatin-1)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and known inhibitors in DMSO.
-
Reaction Setup: In each well of the assay plate, add the RIPK1 enzyme, the substrate (MBP), and the kinase buffer.
-
Inhibitor Addition: Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the ADP concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess whether a compound binds to its target protein in a cellular environment.
Materials:
-
Human cell line expressing RIPK1 (e.g., HT-29)
-
This compound and a known RIPK1 inhibitor
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blotting or ELISA reagents for RIPK1 detection
Procedure:
-
Cell Treatment: Treat cultured cells with either the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures for a short period.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
Protein Quantification: Quantify the amount of soluble RIPK1 in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.
Visualizing Key Pathways and Workflows
To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Simplified RIPK1 signaling pathway leading to distinct cellular outcomes.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Conclusion
While the inhibitory activity of this compound against RIPK1 remains to be experimentally determined, this guide provides a robust framework for its evaluation. By employing standardized assays and comparing its performance against known inhibitors, researchers can effectively characterize the potential of this compound as a novel therapeutic agent. The provided protocols and visualizations are intended to support the design and execution of these critical benchmarking studies.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinSR: Clinical Trial Success Rate of All Drugs [clinsr.idrblab.cn]
Safety Operating Guide
Proper Disposal of 5-Propyl-1H-Pyrazol-3-Amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 5-Propyl-1H-Pyrazol-3-Amine (CAS No. 126748-58-1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations.
Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:
Due to these hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Pyrazole derivatives, as a class of compounds, are noted for their diverse pharmacological activities and potential for environmental contamination, necessitating careful disposal.[3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate personal protective equipment:
| PPE Item | Specification |
| Gloves | Nitrile rubber, neoprene, or other resistant gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Any solid materials contaminated with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated solid hazardous waste container.
-
This container must be clearly labeled, kept sealed when not in use, and be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
All liquid waste containing this compound, including reaction mixtures and solutions, must be collected in a dedicated liquid hazardous waste container.
-
This container should be leak-proof, have a secure screw-top cap, and be stored in secondary containment to prevent spills.
-
Do not mix this waste with other waste streams, such as halogenated solvents or strong acids/bases, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Empty Containers:
-
Empty containers that once held this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate from this cleaning process is considered hazardous and must be collected as liquid hazardous waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Labeling and Storage of Hazardous Waste
All hazardous waste containers must be accurately and clearly labeled to ensure proper identification and handling.
-
Labeling Requirements:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration of the chemical in the waste.
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory group.
-
Appropriate hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible chemicals.
-
Disposal Procedure Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
For all incidents, report the event to your laboratory supervisor and EHS department as soon as it is safe to do so.
This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific EHS policies and procedures, as local regulations may vary.
References
Personal protective equipment for handling 5-Propyl-1H-Pyrazol-3-Amine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 5-Propyl-1H-Pyrazol-3-Amine (CAS No. 126748-58-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on hazard information from reliable sources and safety protocols for structurally similar pyrazole compounds. A conservative approach is essential to ensure personnel safety and environmental protection.
Hazard Summary
This compound is classified with the following hazards:
Strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. |
| Chemical Goggles | Recommended for all handling procedures involving potential for splashes. | |
| Face Shield | To be worn in conjunction with safety glasses or goggles when handling larger quantities or if there is a significant splash risk. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use. Dispose of contaminated gloves immediately. |
| Body Protection | Laboratory Coat | Standard practice for all laboratory work to prevent skin contact. |
| Impervious Apron or Gown | Recommended when handling larger quantities or during procedures with a high risk of splashes. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a respirator with an appropriate particulate filter if handling the solid form outside of a fume hood, or an organic vapor cartridge for solutions. Ensure proper fit testing and training. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure.
-
Preparation and Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is the designated area for all weighing, transferring, and dissolution of the compound.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
-
Donning PPE:
-
Before entering the designated handling area, don all required PPE as specified in the table above.
-
-
Chemical Handling:
-
Carefully unpack the container within the chemical fume hood.
-
If handling the solid, use appropriate tools (e.g., spatula) to weigh and transfer the material, minimizing the generation of dust.
-
If working with a solution, use a calibrated pipette or other appropriate liquid handling device to transfer the liquid, avoiding splashes and aerosol generation.
-
Keep the container tightly sealed when not in use.
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work surface within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye/face protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any unused solid compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Empty Containers:
-
The primary container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
